Antimalarial agent 13
説明
特性
分子式 |
C19H15ClN4O |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H15ClN4O/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15/h1-11H,12H2,(H2,21,22,23,24) |
InChIキー |
KLRNKMZSARWWTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GNFPf-3539; GNF-Pf3539; GNF Pf-3539; GNF-Pf-3539 |
製品の起源 |
United States |
Foundational & Exploratory
AQ-13 mechanism of action against Plasmodium falciparum
An In-depth Technical Guide on the Mechanism of Action of AQ-13 Against Plasmodium falciparum
Introduction
AQ-13 is a synthetic 4-aminoquinoline derivative, structurally similar to chloroquine, that has been developed as a potential treatment for infections caused by Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] A key attribute of AQ-13 is its efficacy against chloroquine-resistant (CQR) strains of P. falciparum, which have become widespread globally, rendering chloroquine ineffective in many regions.[1] The development of AQ-13 was informed by structure-activity relationship (SAR) studies aimed at modifying the 4-aminoquinoline scaffold to overcome existing resistance mechanisms.[3] This document provides a detailed overview of the proposed mechanism of action, quantitative efficacy, resistance profiles, and key experimental methodologies used to characterize AQ-13.
Core Mechanism of Action
The prevailing hypothesis for AQ-13's mechanism of action is analogous to that of chloroquine, targeting the parasite's food vacuole, a specialized acidic organelle.[3][4] During its intra-erythrocytic stage, the parasite digests large amounts of host cell hemoglobin to acquire essential amino acids.[5] This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by biocrystallizing it into an inert polymer called hemozoin.[6]
AQ-13, as a weak base, is thought to accumulate to high concentrations within the acidic environment of the digestive vacuole. Here, it is believed to interfere with hemozoin formation by binding to heme and preventing its polymerization.[3][7] The resulting accumulation of free, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3] The structural modification in AQ-13, specifically its shorter side chain compared to chloroquine, is believed to be crucial for its ability to bypass the primary chloroquine resistance mechanism.[1][2]
Caption: Proposed mechanism of AQ-13 action in the P. falciparum digestive vacuole.
Quantitative Efficacy Data
AQ-13 has demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum in vitro. Clinical studies have also suggested its efficacy in treating uncomplicated malaria.
Table 1: In Vitro Efficacy of AQ-13 Against P. falciparum
| Parameter | Strain Type | IC₅₀ Range (nM) | Reference |
|---|---|---|---|
| 50% Inhibitory Conc. (IC₅₀) | Chloroquine-Resistant | 15 - 20 | [8] |
| 50% Inhibitory Conc. (IC₅₀) | Cambodian Isolates (Mixed) | 18 - 133 | [9] |
| 50% Inhibitory Conc. (IC₅₀) | Amodiaquine-Susceptible | Median: 46.7 | [9] |
| 50% Inhibitory Conc. (IC₅₀) | Amodiaquine-Resistant | Median: 64.9 |[9] |
In a phase 2 non-inferiority clinical trial, AQ-13 was compared to the standard artemether-lumefantrine combination therapy for uncomplicated P. falciparum malaria. The per-protocol analysis showed a 100% cure rate for the AQ-13 group (28 of 28 patients), demonstrating non-inferiority to the comparator arm.[8]
Resistance and Cross-Resistance
While AQ-13 was designed to overcome chloroquine resistance, its efficacy can be compromised by cross-resistance with other 4-aminoquinolines, notably amodiaquine.
-
Circumvention of Chloroquine Resistance: Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) located on the digestive vacuole membrane.[10] These mutations enable the transporter to efflux protonated chloroquine from the vacuole, reducing its concentration at the site of action.[7] The modified side chain of AQ-13 is thought to reduce its recognition and transport by the mutated PfCRT, allowing it to accumulate and exert its effect.[2]
-
Cross-Resistance with Amodiaquine: Studies on Cambodian P. falciparum isolates have revealed a strong positive correlation between the IC₅₀ values of AQ-13 and desethylamodiaquine (the active metabolite of amodiaquine), with a Pearson coefficient of 0.8621.[9][11] This indicates a shared mechanism of resistance. This is significant in regions where amodiaquine resistance is prevalent, as it could limit the clinical utility of AQ-13.[11]
Caption: AQ-13 circumvents PfCRT-mediated efflux but may be affected by other resistance mechanisms.
Key Experimental Protocols
Hemozoin (β-Hematin) Inhibition Assay
This colorimetric high-throughput assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[6]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of hemin (e.g., 25 mM in dimethyl sulfoxide).
-
Prepare a working solution of hemin (e.g., 111 µM in 1 M acetate buffer, pH 4.8).
-
Prepare serial dilutions of AQ-13 and control drugs (e.g., chloroquine) in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the hemin working solution to each well.
-
Add the test compounds (AQ-13) or controls at various concentrations.
-
Initiate the polymerization reaction by adding an initiator (e.g., Tween 20) or by adjusting conditions (e.g., temperature to 37°C) and incubate for 18-24 hours.[6][12]
-
-
Quantification:
-
Centrifuge the plate to pellet the formed β-hematin crystals.
-
Remove the supernatant containing unreacted heme.
-
Wash the pellet multiple times with DMSO to remove any remaining soluble heme.
-
Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance of the dissolved pellet using a microplate reader (e.g., at 405 nm) to quantify the amount of β-hematin formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to a no-drug control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Caption: Workflow for the Hemozoin (β-Hematin) Inhibition Assay.
In Vitro Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Uptake)
This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the inhibition of nucleic acid synthesis.[9][11]
Methodology:
-
Parasite Culture:
-
Maintain synchronous or asynchronous cultures of P. falciparum (e.g., ring stage) in human erythrocytes using standard cell culture techniques.
-
-
Assay Setup:
-
Prepare serial dilutions of AQ-13 in culture medium in a 96-well microplate.
-
Add the parasitized erythrocyte suspension to each well to achieve a starting parasitemia of ~0.5% and a hematocrit of ~2.5%.
-
Include drug-free wells (negative control) and parasite-free wells (background control).
-
-
Incubation:
-
Incubate the plate for 24-48 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
-
Radiolabeling:
-
Add [³H]-hypoxanthine (a precursor for purine synthesis) to each well and incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts from all wells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of growth inhibition against the drug concentration and fit to a non-linear regression model to calculate the IC₅₀ value.
-
Caption: Workflow for the [³H]-Hypoxanthine Uptake parasite growth inhibition assay.
References
- 1. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AQ-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]
- 5. Identification of a large anion channel required for digestive vacuole acidification and amino acid export in Plasmodium falciparum | PLOS Biology [journals.plos.org]
- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 8. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates | Medicines for Malaria Venture [mmv.org]
- 12. journal.uii.ac.id [journal.uii.ac.id]
In Vitro Efficacy of AQ-13 Against Chloroquine-Resistant Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound AQ-13 against chloroquine-resistant Plasmodium falciparum. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the proposed mechanism of action and experimental workflows.
Quantitative Data: In Vitro Susceptibility of P. falciparum Strains to AQ-13 and Chloroquine
The following table summarizes the 50% inhibitory concentrations (IC50) of AQ-13 and chloroquine (CQ) against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data highlights the retained potency of AQ-13 against strains that have developed resistance to chloroquine.
| Parasite Strain | Chloroquine Resistance Status | AQ-13 IC50 (nM) | Chloroquine IC50 (nM) | Reference |
| Laboratory Strains | ||||
| 3D7 | Sensitive | 20.9 | 7 | [1] |
| NF54 | Sensitive | 10 - 20 | 10 - 20 | [2] |
| Dd2 | Resistant | ~10 | >300 | [2] |
| K1 | Resistant | 60 | >300 | [2] |
| 7G8 | Resistant | 44.3 | >100 | [1] |
| W2 | Resistant | Not specified | >100 | [1] |
| Cambodian Isolates | ||||
| Amodiaquine-Sensitive (n=14) | Mixed | Median: 46.7 | Not specified | [1] |
| Amodiaquine-Resistant (n=24) | Mixed | Median: 64.9 | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the antiplasmodial activity of AQ-13 are provided below.
[³H]-Hypoxanthine Uptake Inhibition Assay
This is a widely used and robust method to assess parasite viability by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[3][4]
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Washing medium (complete medium without serum/AlbuMAX)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Drug solutions (AQ-13, chloroquine) serially diluted
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Protocol:
-
Parasite Preparation: Synchronized ring-stage parasites are cultured to a parasitemia of 0.5% in complete medium with a 2% hematocrit.[2]
-
Drug Plating: Serially diluted drug solutions are pre-dispensed into 96-well plates.
-
Incubation: 200 µL of the parasite suspension is added to each well of the drug-plated plates. The plates are then incubated for 24 hours at 37°C in a controlled gas environment.[2]
-
Radiolabeling: After the initial 24-hour incubation, 0.1 µCi/well of [³H]-hypoxanthine is added to each well.[2]
-
Second Incubation: The plates are incubated for an additional 24 hours under the same conditions.[2]
-
Harvesting: The contents of the plates are harvested onto filter mats using a cell harvester. The red blood cells are lysed, and the parasite DNA is captured on the filter.
-
Scintillation Counting: The filter mats are dried, and a scintillant is added. The amount of incorporated [³H]-hypoxanthine is quantified using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
High-Content Imaging Assay with YOYO™-1 Iodide
This method provides a quantitative assessment of parasite survival by staining the parasite DNA with a fluorescent dye and imaging the wells.
Materials:
-
Synchronized ring-stage P. falciparum cultures
-
384-well imaging plates
-
Drug solutions (AQ-13, desethylamodiaquine)
-
Glutaraldehyde solution (0.44%)
-
Triton X-100 solution (3%)
-
YOYO™-1 Iodide solution (80 nM)
-
Automated microscope (e.g., Lionheart™ FX)
Protocol:
-
Parasite and Drug Plating: Synchronized ring-stage parasites (0.01% hematocrit, 3% parasitemia) are exposed to a range of drug concentrations in 384-well plates.
-
Incubation: The plates are incubated for 72 hours.
-
Fixation and Permeabilization: After incubation, the cells are fixed with 0.44% glutaraldehyde for 15 minutes, followed by permeabilization with 3% Triton X-100 for 10 minutes.
-
Staining: Parasite DNA is stained with 80 nM YOYO™-1 Iodide for 45 minutes at room temperature in the dark.
-
Imaging: The entire surface of each well is imaged using an automated microscope.
-
Image Analysis: The number of fluorescent parasites is quantified using image analysis software.
-
Data Analysis: Parasite survival is calculated relative to untreated controls, and IC50 values are determined.
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of AQ-13 and the general workflow of the in vitro susceptibility assays.
Caption: General workflow for in vitro antiplasmodial susceptibility testing.
Caption: Proposed mechanism of AQ-13 and chloroquine resistance.
Discussion
AQ-13, a 4-aminoquinoline derivative, demonstrates significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2] Its proposed mechanism of action is similar to that of chloroquine, involving the inhibition of heme polymerization in the parasite's digestive vacuole.[3] The parasite digests host hemoglobin, releasing toxic free heme. To detoxify, the parasite polymerizes heme into hemozoin. Chloroquine and AQ-13 are thought to bind to free heme, preventing its incorporation into the growing hemozoin crystal.[5][6] This leads to the accumulation of toxic heme, ultimately causing parasite death.[7]
Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) located on the digestive vacuole membrane.[8] These mutations enable the transporter to efflux chloroquine from the acidic digestive vacuole, reducing its concentration at the site of action.[9] AQ-13, due to its structural modifications, including a shorter side chain, appears to circumvent this resistance mechanism, allowing it to accumulate in the digestive vacuole and exert its antimalarial effect.[10]
Recent studies have shown a strong cross-resistance between amodiaquine and AQ-13 in Cambodian P. falciparum isolates, suggesting a shared resistance mechanism.[1] This highlights the importance of continued surveillance and investigation into the resistance profiles of new antimalarial candidates.
Conclusion
AQ-13 remains a promising antimalarial candidate with potent in vitro activity against chloroquine-resistant P. falciparum. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the discovery and development of new therapies to combat drug-resistant malaria. Further investigation into the precise molecular interactions of AQ-13 with its target and resistance-mediating proteins will be crucial for its successful clinical development.
References
- 1. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iddo.org [iddo.org]
- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Physicochemical properties of 4-aminoquinoline antimalarials
An In-depth Technical Guide on the Physicochemical Properties of 4-Aminoquinoline Antimalarials
Introduction
The 4-aminoquinoline class of compounds has long been a cornerstone in the global fight against malaria, with chloroquine historically being the most prominent member.[1] These synthetic antimalarials are renowned for their efficacy against the erythrocytic stages of the Plasmodium parasite.[1] The therapeutic action and pharmacokinetic profile of these drugs are intrinsically linked to their physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in optimizing existing therapies and designing novel antimalarial agents to combat the challenge of drug resistance. This guide provides a detailed overview of the core physicochemical properties of key 4-aminoquinoline antimalarials, the experimental protocols for their determination, and the underlying structure-activity relationships that govern their function.
Physicochemical Properties of Key 4-Aminoquinoline Antimalarials
The antimalarial activity of 4-aminoquinolines is significantly influenced by their physicochemical characteristics, which dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. The table below summarizes key quantitative data for two of the most well-known 4-aminoquinoline antimalarials: Chloroquine and Amodiaquine.
| Property | Chloroquine | Amodiaquine |
| Molecular Formula | C₁₈H₂₆ClN₃ | C₂₀H₂₂ClN₃O |
| Molecular Weight | 319.88 g/mol [2] | 355.9 g/mol [3] |
| pKa (Strongest Basic) | 10.1, 8.1[1] | Not explicitly found |
| logP | 3.93 - 5.28[4] | 3.7[3][5] |
| Aqueous Solubility | 0.0175 mg/mL[4] | 0.0088 mg/mL[5] |
| Melting Point | Not explicitly found | 206-208 °C[5] |
Experimental Protocols
The determination of the physicochemical properties of 4-aminoquinoline antimalarials relies on a variety of established experimental protocols. These methods are crucial for generating the data that informs drug design and development.
Determination of pKa (Acid Dissociation Constant)
The pKa value is critical as it influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and accumulation in the acidic food vacuole of the parasite.[6]
Potentiometric Titration: This is a widely used and accurate method for pKa determination.[7][8]
-
Principle: A solution of the drug is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[8]
-
Methodology:
-
A precise amount of the 4-aminoquinoline compound is dissolved in a suitable solvent, often a co-solvent system for poorly water-soluble drugs.[7]
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration.[9]
-
The pH is recorded after each incremental addition of the titrant.
-
A plot of pH versus the volume of titrant added is generated, and the pKa is calculated from the midpoint of the buffer region or the inflection point of the curve.[8]
-
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes.
Shake-Flask Method: This is considered the "gold standard" for logP determination.[10]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).[11]
-
Methodology:
-
A known amount of the 4-aminoquinoline is dissolved in a mixture of pre-saturated n-octanol and water (or a suitable buffer like PBS at pH 7.4).[12]
-
The mixture is shaken vigorously for a set period to ensure equilibrium is reached.[11]
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.[11][12]
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Determination of Solubility
Aqueous solubility is a critical factor for oral bioavailability.
Shake-Flask Method: This is a reliable method for determining thermodynamic solubility.[13][14]
-
Principle: An excess amount of the solid drug is equilibrated with a solvent to form a saturated solution.[15]
-
Methodology:
-
An excess amount of the 4-aminoquinoline is added to a specific volume of the solvent (e.g., distilled water or a buffer) in a sealed container.[15]
-
The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved drug in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[16]
-
Mechanism of Action and Structure-Activity Relationships
The antimalarial activity of 4-aminoquinolines is primarily exerted within the acidic digestive vacuole of the Plasmodium parasite.[1][17]
dot
The structure of 4-aminoquinolines is crucial for their antimalarial activity. Key structural features include:
-
The 4-aminoquinoline core: This planar ring system is essential for intercalating with heme and inhibiting hemozoin formation.[18]
-
The 7-chloro group: An electron-withdrawing group at this position is critical for high antimalarial potency.[19]
-
The basic aminoalkyl side chain: This side chain is responsible for the lysosomotropic effect, leading to the accumulation of the drug in the acidic digestive vacuole of the parasite.[20]
Conclusion
The physicochemical properties of 4-aminoquinoline antimalarials are fundamental to their therapeutic efficacy. A thorough understanding of these properties, obtained through robust experimental protocols, is essential for the rational design of new antimalarial agents. As the challenge of drug resistance continues to grow, a data-driven approach focusing on the optimization of these physicochemical parameters will be critical in the development of the next generation of antimalarial therapies.
References
- 1. esr.ie [esr.ie]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. sciforschenonline.org [sciforschenonline.org]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. solubility experimental methods.pptx [slideshare.net]
- 17. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. youtube.com [youtube.com]
- 20. hilarispublisher.com [hilarispublisher.com]
The Chloroquine Analog AQ-13: A Technical Deep Dive into its Action on the Malarial Digestive Vacuole
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of AQ-13, a promising antimalarial compound, on the digestive vacuole of the malaria parasite, Plasmodium falciparum. This guide provides a detailed analysis of AQ-13's effects, supported by quantitative data, experimental protocols, and novel visualizations of the underlying biological processes.
AQ-13, a 4-aminoquinoline derivative, has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Its primary mode of action is believed to be the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. This guide synthesizes the available research to present a clear picture of how AQ-13 interferes with this critical parasite function.
Quantitative Efficacy of AQ-13
The in vitro activity of AQ-13 has been evaluated against a panel of P. falciparum strains, demonstrating potent growth inhibition. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its effectiveness against strains that have developed resistance to traditional therapies like chloroquine.
| P. falciparum Strain | Chloroquine (CQ) IC50 (nM) | AQ-13 IC50 (nM) | Reference Strain Type |
| 3D7 | 20.9 | 20.9 | Chloroquine-Sensitive (CQS) |
| 7G8 | >100 | 44.3 | Chloroquine-Resistant (CQR) |
| W2 | >200 | Not specified | Chloroquine-Resistant (CQR) |
| Dd2 | >200 | Not specified | Chloroquine-Resistant (CQR) |
| Cambodian Isolates (AQ-S) | Not specified | Median: 46.7 | Amodiaquine-Sensitive |
| Cambodian Isolates (AQ-R) | Not specified | Median: 64.9 | Amodiaquine-Resistant |
Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis of reported values.
Mechanism of Action: Interference with Hemozoin Biocrystallization
The digestive vacuole of the malaria parasite is an acidic organelle where hemoglobin from the host's red blood cells is digested. This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline polymer called hemozoin.[1] AQ-13, like its predecessor chloroquine, is thought to disrupt this detoxification process.
The proposed mechanism involves the accumulation of the protonated form of AQ-13 within the acidic digestive vacuole, a phenomenon known as pH trapping. Once concentrated, AQ-13 is believed to bind to heme molecules, preventing their incorporation into the growing hemozoin crystal. This leads to a buildup of toxic free heme, which can damage parasite membranes and other cellular components, ultimately leading to parasite death.
Figure 1: Proposed mechanism of AQ-13 action in the digestive vacuole.
Experimental Protocols
This guide provides detailed methodologies for the key experiments used to evaluate the efficacy and mechanism of action of antimalarial compounds like AQ-13.
Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)
This assay is a gold standard for determining the susceptibility of P. falciparum to antimalarial drugs. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Protocol:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit and parasitemia.
-
Drug Dilution: A serial dilution of the test compound (e.g., AQ-13) is prepared in a 96-well microtiter plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24-48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[2]
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting: The cells are harvested onto a glass fiber filter, and the unincorporated radiolabel is washed away.
-
Quantification: The amount of incorporated [³H]-hypoxanthine is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
Figure 2: Workflow for the [³H]-hypoxanthine incorporation assay.
Hemozoin Inhibition Assay (Colorimetric)
This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.
Protocol:
-
Reagent Preparation: Prepare solutions of hemin chloride (in DMSO), acetate buffer (pH 4.8), and the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, combine the hemin solution, acetate buffer, and the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or 60°C) for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.
-
Centrifugation: Centrifuge the plate to pellet the insoluble β-hematin.
-
Washing: Carefully remove the supernatant and wash the pellet with DMSO to remove any unreacted heme.
-
Solubilization: Dissolve the β-hematin pellet in a known volume of NaOH or another suitable solvent.
-
Quantification: Measure the absorbance of the solubilized β-hematin at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control.
Measurement of Digestive Vacuole pH
This protocol describes a method to measure the pH of the parasite's digestive vacuole using a pH-sensitive fluorescent probe.[3]
Protocol:
-
Parasite Loading: Incubate synchronized trophozoite-stage parasites with a dextran-conjugated pH-sensitive fluorescent dye (e.g., FITC-dextran).[3]
-
Saponin Lysis: Treat the loaded parasites with saponin to selectively permeabilize the red blood cell and parasitophorous vacuole membranes, leaving the parasite plasma membrane and digestive vacuole intact.
-
Drug Treatment: Expose the saponin-isolated parasites to the test compound (e.g., AQ-13) for a defined period.
-
Flow Cytometry: Analyze the fluorescence of the parasites using a flow cytometer. The ratio of fluorescence at two different emission wavelengths is used to determine the pH.
-
Calibration Curve: Generate a standard curve by resuspending dye-loaded parasites in buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the internal and external pH.
-
Data Analysis: Determine the digestive vacuole pH of the treated and untreated parasites by comparing their fluorescence ratios to the calibration curve.
Future Directions
While the mechanism of action of AQ-13 is strongly suggested to be analogous to that of chloroquine, further quantitative studies are needed to fully elucidate its specific effects on the kinetics of hemozoin formation, the rate of hemoglobin degradation, and the precise changes in the digestive vacuole's pH. Such data will be crucial for optimizing its clinical use and for the development of next-generation antimalarials that can overcome existing resistance mechanisms.
This technical guide serves as a valuable resource for the malaria research community, providing a solid foundation for further investigation into the promising therapeutic potential of AQ-13.
References
Early-Phase Clinical Studies of AQ-13 for Uncomplicated Malaria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical development of AQ-13, a promising antimalarial agent for the treatment of uncomplicated Plasmodium falciparum malaria. The following sections detail the experimental protocols, quantitative data from Phase I and Phase II clinical trials, and visual representations of the study designs.
Introduction
AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated potent activity against chloroquine-resistant strains of P. falciparum in preclinical studies. Its development addresses the critical need for new, effective, and affordable antimalarial drugs in the face of widespread parasite resistance to existing therapies. This document summarizes the foundational human clinical data that have paved the way for further investigation of AQ-13 as a viable treatment for uncomplicated malaria.
Experimental Protocols
Phase I Dose-Ranging and Safety Study in Healthy Volunteers
A Phase I, randomized, double-blind, controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of AQ-13 compared to chloroquine in healthy adult volunteers.[1][2][3][4]
Study Design:
-
Randomization: Participants were randomized at each dose level to receive either AQ-13 or chloroquine.
-
Dosing: Single oral doses of 10, 100, 300, and 600 mg of AQ-13 or chloroquine base were administered. A multi-dose regimen equivalent to a 1,500 mg therapeutic dose of chloroquine base over three days was also evaluated.[2][3][4]
-
Safety Monitoring: Clinical and laboratory adverse events were monitored. This included hematology, liver function tests, renal function tests, and electrocardiograms (ECGs) to assess the QTc interval.[1][3]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic profiles of AQ-13 and chloroquine.
Pharmacokinetic Analysis: Whole blood concentrations of AQ-13 and its metabolites were determined using a validated high-performance liquid chromatography (HPLC) method. Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), were calculated using non-compartmental analysis.
Phase II Non-Inferiority Study in Patients with Uncomplicated Malaria
A Phase II, randomized, controlled, non-inferiority trial was conducted to compare the efficacy and safety of AQ-13 with artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria in adult males in Mali.[5][6]
Study Design:
-
Participants: 66 adult males with uncomplicated P. falciparum malaria.[5]
-
Inclusion Criteria: Age ≥18 years, fever (axillary temperature ≥37.5°C) or history of fever in the preceding 24 hours, and P. falciparum parasitemia between 2,000 and 200,000 parasites per microliter of blood.
-
Randomization: Participants were randomly assigned in a 1:1 ratio to receive either AQ-13 or artemether-lumefantrine.
-
Dosing:
-
Efficacy Assessment: The primary efficacy endpoint was the polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at day 28. Parasite clearance time and fever clearance time were also assessed.
-
Safety Assessment: Adverse events were monitored and graded according to severity. Laboratory parameters and ECGs were also evaluated.
Parasitological Examination: Thick and thin blood smears were prepared and stained with Giemsa. Parasite density was determined by counting the number of asexual parasites per 200 white blood cells and calculated assuming a white blood cell count of 8,000/μL. Blood smears were examined every 12 hours until two consecutive smears were negative.
Data Presentation
Phase I Study: Pharmacokinetic Parameters
| Parameter | AQ-13 | Chloroquine |
| Oral Clearance (L/h) | 14.0 - 14.7 | 9.5 - 11.3 |
| QTc Prolongation (mean increase in ms) | 10 | 28 |
Data represent median values for oral clearance and mean increase for QTc prolongation.[1][2][3]
Phase I Study: Adverse Events in Healthy Volunteers
| Adverse Event | AQ-13 (n=63) | Chloroquine (n=63) | p-value |
| Headache | 17 | 10 | 0.2 |
| Lightheadedness/Dizziness | 11 | 8 | 0.6 |
| Gastrointestinal Symptoms | 14 | 13 | 0.9 |
No serious hematologic, hepatic, or renal toxicity was observed for either drug.[1][2][3]
Phase II Study: Efficacy Outcomes in Patients with Uncomplicated Malaria
| Outcome | AQ-13 | Artemether-Lumefantrine |
| Per-Protocol Analysis (n=59) | ||
| Cured | 28/28 (100%) | 31/33 (93.9%) |
| Intention-to-Treat Analysis (n=66) | ||
| Cured | 28/33 (84.8%) | 31/33 (93.9%) |
Cure was defined as the absence of recrudescent infection by day 42, confirmed by PCR genotyping.[6]
Phase II Study: Adverse Events in Patients with Uncomplicated Malaria
| Adverse Event Profile | AQ-13 Group | Artemether-Lumefantrine Group |
| Total Less-Severe Adverse Events (≤grade 1) | 239 | 214 |
| Serious Adverse Events (grade 2-4) | 0 | 0 |
No significant differences in the safety profiles were observed between the two treatment groups.
Mandatory Visualizations
Conclusion
The early-phase clinical studies of AQ-13 have demonstrated a favorable safety and pharmacokinetic profile in healthy volunteers, comparable to that of chloroquine but with less QTc prolongation.[1][2][3] In patients with uncomplicated P. falciparum malaria, AQ-13 showed high efficacy, achieving a 100% cure rate in the per-protocol analysis of a Phase II trial, and was non-inferior to the standard-of-care, artemether-lumefantrine.[6] These promising results support the continued clinical development of AQ-13 as a potential new treatment for uncomplicated malaria, particularly in regions with chloroquine-resistant parasites. Further larger-scale Phase III trials are warranted to confirm these findings in a more diverse patient population.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Randomized Dose-Ranging Controlled Trial of AQ-13, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers | PLOS Clinical Trials [journals.plos.org]
- 3. Randomized dose-ranging controlled trial of AQ-13, a candidate antimalarial, and chloroquine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Dose-Ranging Controlled Trial of AQ-13, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AQ-13 in Overcoming Chloroquine Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of chloroquine (CQ) resistance in Plasmodium falciparum, the deadliest malaria parasite, has significantly hampered global malaria control efforts. Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the parasite's digestive vacuole. These mutations enable the transporter to efflux chloroquine, reducing its concentration at the site of action. AQ-13, a 4-aminoquinoline derivative of chloroquine, has been developed to overcome this resistance. This technical guide provides an in-depth analysis of the mechanisms of chloroquine resistance, the role of AQ-13 in circumventing these mechanisms, and the experimental methodologies used to evaluate its efficacy.
Introduction to Chloroquine Resistance
Chloroquine, a weak base, accumulates in the acidic digestive vacuole (DV) of the malaria parasite. Inside the DV, the parasite digests host hemoglobin, releasing toxic heme. This heme is then detoxified by polymerization into hemozoin crystals. Chloroquine is thought to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death[1][2].
The primary mechanism of chloroquine resistance involves mutations in the pfcrt gene[3][4][5][6][7]. These mutations, most notably the K76T substitution, alter the PfCRT protein, enabling it to transport protonated chloroquine out of the DV, thereby reducing its effective concentration[4][5][7].
AQ-13: A Chloroquine Analogue to Combat Resistance
AQ-13 is a synthetic 4-aminoquinoline that is structurally similar to chloroquine but possesses a modified side chain[1][8][9]. This structural modification is key to its ability to retain activity against CQ-resistant P. falciparum strains[8][9]. Preclinical and clinical studies have demonstrated that AQ-13 is effective against both CQ-sensitive and CQ-resistant parasites[1][8]. A phase 2 clinical trial in Mali showed that AQ-13 was non-inferior to the standard artemisinin-based combination therapy, artemether-lumefantrine, in treating uncomplicated falciparum malaria[8].
Quantitative Efficacy Data
The efficacy of AQ-13 against various P. falciparum strains with differing chloroquine sensitivities is a critical indicator of its potential as an antimalarial agent. The following table summarizes the 50% inhibitory concentration (IC50) values for AQ-13 and chloroquine against a panel of laboratory-adapted strains.
| Drug | Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |
| Chloroquine | 3D7 | Sensitive | 10 - 20 | [10] |
| HB3 | Sensitive | ~15 | [10] | |
| Dd2 | Resistant | 125 - 175 | [10] | |
| 7G8 | Resistant | ~90 | [10] | |
| K1 | Resistant | 252 ± 114 | [7] | |
| AQ-13 | 3D7 | Sensitive | 20.9 | [3] |
| 7G8 | Resistant | 44.3 | [3] | |
| Cambodian Isolates (Median) | Mixed | 46.7 (AQ-S) - 64.9 (AQ-R) | [3] |
Note: IC50 values can vary between laboratories due to differences in assay conditions.
Mechanism of Action and Resistance Circumvention
AQ-13 is believed to share the same primary mechanism of action as chloroquine, which is the inhibition of hemozoin formation[1][2]. The key to its effectiveness against resistant strains lies in its ability to evade efflux by the mutated PfCRT transporter.
Signaling Pathway of Chloroquine Action and Resistance
The following diagram illustrates the mechanism of chloroquine action in sensitive parasites and its efflux in resistant parasites.
Caption: Chloroquine action and PfCRT-mediated resistance.
Proposed Mechanism for AQ-13 Overcoming Resistance
The structural modifications in AQ-13 are hypothesized to reduce its recognition and/or transport by the mutated PfCRT, allowing it to accumulate in the digestive vacuole of resistant parasites and inhibit hemozoin formation.
Caption: AQ-13 circumvents PfCRT-mediated resistance.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: [³H]-Hypoxanthine Uptake Inhibition Assay
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Methodology:
-
Preparation of Drug Plates: Serially dilute the test compounds (e.g., AQ-13, chloroquine) in hypoxanthine-free complete medium in a 96-well microtiter plate.
-
Parasite Culture: Add synchronized ring-stage P. falciparum cultures (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates in a standard gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvesting: Freeze the plates to lyse the cells. Thaw and harvest the contents onto filter mats using a cell harvester.
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
Caption: Workflow for [³H]-hypoxanthine uptake assay.
In Vitro Hematin Polymerization Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hematin.
Methodology:
-
Reaction Mixture: In a 96-well plate, combine a hematin solution (dissolved in NaOH), the test compound (dissolved in DMSO), and an acetate buffer (pH ~4.8).
-
Initiation: Initiate the polymerization by adding a catalytic factor or by adjusting the pH.
-
Incubation: Incubate the mixture at 37°C for 12-24 hours to allow for β-hematin formation.
-
Washing: Pellet the β-hematin by centrifugation and wash sequentially with solutions like sodium bicarbonate/SDS and Tris-HCl to remove unreacted hematin.
-
Quantification: Dissolve the final β-hematin pellet in NaOH and measure the absorbance at ~405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-drug control.
Caption: Workflow for hematin polymerization inhibition assay.
Conclusion and Future Directions
AQ-13 represents a promising development in the fight against drug-resistant malaria. Its ability to overcome the primary mechanism of chloroquine resistance highlights the potential for modifying existing drug scaffolds to restore efficacy. Further research into the precise molecular interactions between AQ-13 and both wild-type and mutant PfCRT will provide a more complete understanding of its mechanism of action and could guide the development of future antimalarials. Additionally, continued clinical evaluation of AQ-13, particularly in regions with high levels of multidrug resistance, is crucial to determine its role in future malaria treatment strategies. The potential for cross-resistance with other 4-aminoquinolines, such as amodiaquine, warrants further investigation to inform its optimal deployment in combination therapies[7].
References
- 1. journal.uii.ac.id [journal.uii.ac.id]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. iddo.org [iddo.org]
- 9. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]
- 10. Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of P. falciparum to AQ-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Plasmodium falciparum to the antimalarial compound AQ-13. The methodologies described are based on established and widely used assays for antimalarial drug testing.
Introduction
AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has shown efficacy against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[1][2][3] Accurate and reproducible in vitro susceptibility testing is crucial for the continued development and monitoring of AQ-13's efficacy. This document outlines three common methods for assessing the 50% inhibitory concentration (IC50) of AQ-13 against P. falciparum: the SYBR Green I-based fluorescence assay, the Histidine-Rich Protein II (HRP2)-based ELISA, and the traditional microscopy-based method.
Mechanism of Action of AQ-13
AQ-13 is believed to share a mechanism of action similar to that of chloroquine.[1] It is thought to interfere with the detoxification of heme in the parasite's digestive vacuole. By inhibiting the conversion of toxic heme to non-toxic hemozoin, AQ-13 leads to a buildup of heme, which is lethal to the parasite.[1] Resistance to chloroquine is often mediated by the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole.[4] AQ-13 has been designed to be effective against parasites expressing variant forms of PfCRT.[2][3][4]
Caption: Proposed mechanism of action of AQ-13 in P. falciparum.
Quantitative Data Summary
The following table summarizes the reported in vitro IC50 values for AQ-13 against various P. falciparum strains. For comparison, IC50 values for desethylamodiaquine (dAQ), a metabolite of amodiaquine, are also included where available.
| P. falciparum Strain/Isolate | Assay Method | AQ-13 IC50 (nM) | dAQ IC50 (nM) | Reference |
| Cambodian Isolates (n=38) | [³H]hypoxanthine uptake | 18 - 133 | 20 - 190 | [5] |
| Amodiaquine-Susceptible (AQ-S) Isolates (n=14) | [³H]hypoxanthine uptake | Median: 46.7 | - | [5] |
| Amodiaquine-Resistant (AQ-R) Isolates (n=24) | [³H]hypoxanthine uptake | Median: 64.9 | - | [5] |
| 3D7 (AQ-S Reference Strain) | [³H]hypoxanthine uptake | 20.9 | - | [5][6] |
| 7G8 (AQ-R Reference Strain) | [³H]hypoxanthine uptake | 44.3 | - | [5][6] |
| Chloroquine-Resistant Parasites | Not Specified | 15 - 20 | - | [7] |
Experimental Protocols
General P. falciparum Culture Maintenance
Continuous in vitro culture of P. falciparum is essential for drug susceptibility testing.[8][9][10]
Materials:
-
P. falciparum strain of interest
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 with L-glutamine and HEPES, supplemented with human serum or Albumax I, and hypoxanthine)[11][12]
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C[11][13]
-
Sterile culture flasks and centrifuge tubes
Procedure:
-
Maintain parasite cultures in flasks at a 5% hematocrit in complete culture medium.[10]
-
Change the medium daily to replenish nutrients and remove waste products.[11]
-
Monitor parasitemia daily by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.
-
Split the cultures as needed to maintain parasitemia below 6%.[11]
-
Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment for susceptibility assays.[11][14]
Caption: General workflow for P. falciparum culture maintenance.
SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth.[14]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
AQ-13 stock solution (in DMSO)
-
Complete culture medium
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[11]
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)[11][14]
Procedure:
-
Prepare serial dilutions of AQ-13 in complete culture medium in a 96-well plate. Include drug-free and parasite-free controls.
-
Add the synchronized parasite culture (0.25-0.5% parasitemia, 2.5% hematocrit) to each well.[11]
-
Incubate the plate for 72-96 hours under standard culture conditions.[11]
-
After incubation, freeze the plate at -80°C overnight, then thaw at 37°C.[11]
-
Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-24 hours.[11][14]
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the SYBR Green I-based susceptibility assay.
HRP2-Based ELISA
This assay quantifies the amount of HRP2, a protein produced by P. falciparum, to measure parasite growth.[15]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
AQ-13 stock solution
-
Complete culture medium
-
96-well culture plates
-
HRP2 ELISA kit (or individual components: capture and detection antibodies, substrate, stop solution)
-
Plate washer and ELISA reader
Procedure:
-
Prepare drug dilutions and add parasite culture to a 96-well plate as described for the SYBR Green I assay.
-
Incubate the plate for 72 hours.[15]
-
After incubation, freeze-thaw the plate to lyse the erythrocytes and release HRP2.[16]
-
Perform the HRP2 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating an ELISA plate with a capture antibody.
-
Adding the lysate from the culture plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the absorbance data.
Caption: Workflow for the HRP2-based ELISA susceptibility assay.
Microscopy-Based Assay
This traditional method involves the microscopic enumeration of parasites after drug exposure.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
AQ-13 stock solution
-
Complete culture medium
-
96-well culture plates
-
Microscope slides, methanol, Giemsa stain
-
Light microscope with an oil immersion lens
Procedure:
-
Prepare drug dilutions and add parasite culture to a 96-well plate.
-
Incubate for one to two parasite life cycles (48-96 hours).
-
After incubation, prepare thin blood smears from each well.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasitemia by counting the number of infected erythrocytes per 500-1000 total erythrocytes under oil immersion.[11]
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting percent inhibition against drug concentration.
Caption: Workflow for the microscopy-based susceptibility assay.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for assessing the in vitro susceptibility of P. falciparum to AQ-13. The choice of assay may depend on the specific laboratory resources and throughput requirements. For high-throughput screening, the SYBR Green I and HRP2 ELISA methods are generally preferred, while microscopy remains a valuable tool for direct parasite visualization and confirmation.[16][17] Consistent application of these standardized protocols will ensure the generation of high-quality, comparable data for the evaluation of AQ-13 and other antimalarial compounds.
References
- 1. AQ-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. iddo.org [iddo.org]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. iddo.org [iddo.org]
- 15. iddo.org [iddo.org]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
Application Note and Protocol for Antimalarial Drug Screening Using the [3H]Hypoxanthine Uptake Assay
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance. The in vitro [3H]hypoxanthine uptake assay is a widely recognized "gold standard" for assessing the susceptibility of Plasmodium falciparum to antimalarial compounds.[1][2] This method leverages the parasite's reliance on the purine salvage pathway for nucleic acid synthesis, as it lacks a de novo pathway.[3][4] The assay measures the incorporation of radiolabeled ([3H]) hypoxanthine into the parasite's DNA, which serves as a direct indicator of parasite growth and viability.[5][6] A reduction in [3H]hypoxanthine incorporation in the presence of a test compound indicates potential antimalarial activity. This application note provides a detailed protocol for researchers, scientists, and drug development professionals.
Principle of the Assay
Plasmodium falciparum resides within host erythrocytes and requires a constant supply of purines for DNA and RNA synthesis. Unable to synthesize purines de novo, the parasite salvages them from the host environment, primarily in the form of hypoxanthine.[3] The enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) plays a crucial role in this pathway by converting hypoxanthine into inosine monophosphate (IMP), a precursor for nucleotide synthesis.[3][4] By introducing [3H]hypoxanthine into the culture medium, its incorporation into the parasite's nucleic acids can be quantified. The level of radioactivity is directly proportional to the rate of parasite replication.[6]
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7, W2, Dd2 strains)[1]
-
Human erythrocytes (O+ or A+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine-free, sodium bicarbonate, and AlbuMAX II or human serum)
-
[3H]hypoxanthine (specific activity ~1-5 Ci/mmol)
-
Standard antimalarial drugs (e.g., Chloroquine, Pyrimethamine, Atovaquone for control)
-
96-well flat-bottom sterile culture plates
-
Cell harvester
-
Glass fiber filter mats
-
Scintillation fluid
-
Liquid scintillation counter
-
Standard laboratory equipment (pipettes, centrifuges, incubators with gas mixture: 5% CO2, 5% O2, 90% N2)
Experimental Workflow
Caption: Experimental workflow for the [3H]hypoxanthine uptake assay.
Detailed Protocol
1. Preparation of Drug Plates: a. Prepare stock solutions of test compounds and standard antimalarials in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compounds in complete culture medium directly in 96-well plates. Typically, a 2-fold or 3-fold dilution series is used.[6] c. Include control wells: drug-free wells for maximum parasite growth (100% control) and wells with uninfected erythrocytes for background control.
2. Parasite Culture and Suspension Preparation: a. Maintain a continuous culture of P. falciparum and synchronize the parasites to the ring stage. b. On the day of the assay, prepare a parasite suspension with a starting parasitemia of 0.25-0.5% and a final hematocrit of 1.5-2%.[6][7]
3. Incubation: a. Add the parasite suspension to each well of the pre-dosed 96-well plates. The final volume per well is typically 200-225 µL.[6] b. Incubate the plates for 24 hours in a humidified, gas-controlled incubator (5% CO2, 5% O2, 90% N2) at 37°C.[6] c. After the initial 24-hour incubation, add 0.5 µCi of [3H]hypoxanthine to each well.[6][8] d. Return the plates to the incubator for an additional 18-24 hours.[6] The total incubation time is typically 42-48 hours.
4. Harvesting and Scintillation Counting: a. Terminate the assay by freezing the plates at -20°C or -80°C. This step lyses the erythrocytes.[8][9] b. Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using an automated or manual cell harvester. c. Wash the filter mat several times with distilled water to remove unincorporated [3H]hypoxanthine. d. Dry the filter mat completely. e. Place the dried filter mat in a scintillation bag or vial with scintillation fluid. f. Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.[5]
5. Data Analysis: a. Calculate the percentage of growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [((CPM of test well - CPM of background control) / (CPM of 100% growth control - CPM of background control)) x 100] b. Determine the 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth, by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Plasmodium falciparum Purine Salvage Pathway
Caption: Simplified purine salvage pathway in P. falciparum.
Quantitative Data Summary
The following tables summarize typical experimental parameters and IC50 values for standard antimalarial drugs against different P. falciparum strains.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Value | Reference(s) |
| Starting Parasitemia | 0.25% - 0.5% | [6][7] |
| Hematocrit | 1.5% - 2% | [6][7] |
| Total Incubation Time | 42 - 48 hours | [5][6] |
| [3H]hypoxanthine Pulse | 18 - 24 hours | [6] |
| [3H]hypoxanthine Activity | 0.5 µCi/well | [6][8] |
Table 2: IC50 Values of Standard Antimalarials (nM)
| Drug | 3D7 (Sensitive) | W2 (CQ-R, PYR-R) | Dd2 (CQ-R, PYR-R) | TM90C2B (Multi-R) | Reference(s) |
| Chloroquine | 9.8 ± 1.2 | 234 ± 25 | 350 ± 40 | 380 ± 50 | [1] |
| Pyrimethamine | 6.5 ± 0.8 | 1,200 ± 150 | >2,000 | 1,500 ± 200 | [1] |
| Atovaquone | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2,500 ± 300 | [1] |
| Artemisinin | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 | 2.5 ± 0.6 | [1] |
| Values are presented as mean ± standard deviation. CQ-R: Chloroquine-Resistant; PYR-R: Pyrimethamine-Resistant; Multi-R: Multi-drug Resistant. |
High-Throughput Screening Adaptation
The traditional [3H]hypoxanthine uptake assay, while robust, has limitations for high-throughput screening (HTS) due to its reliance on a 96-well format and a filtration step.[1][10] To address this, a scintillation proximity assay (SPA) has been developed.[1][11] In the SPA format, after cell lysis, scintillation beads that bind to the negatively charged [3H]DNA are added. When the radiolabeled DNA is in close proximity to a bead, it emits light that can be detected by a plate reader. This homogeneous assay format eliminates the need for filtration and is amenable to 384-well and 1536-well plates, significantly increasing throughput.[1][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background CPM | Incomplete washing of unincorporated [3H]hypoxanthine | Increase the number and volume of washes during harvesting. |
| Contamination of cultures | Use aseptic techniques and regularly check cultures for contamination. | |
| Low CPM in control wells | Low parasitemia or poor parasite growth | Optimize culture conditions; ensure starting parasitemia is adequate. |
| Inactive [3H]hypoxanthine | Check the expiration date and specific activity of the radioisotope. | |
| High well-to-well variability | Inaccurate pipetting | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Uneven cell distribution | Ensure the parasite suspension is well-mixed before and during plating. |
Conclusion
The [3H]hypoxanthine uptake assay remains a cornerstone for antimalarial drug discovery and susceptibility testing. Its high sensitivity and reproducibility make it a reliable method for determining the in vitro efficacy of novel compounds. While requiring specialized equipment for handling radioactivity, the protocol is straightforward and provides robust, quantitative data. The adaptation to an SPA format further enhances its utility for large-scale screening campaigns, accelerating the identification of new leads in the fight against malaria.
References
- 1. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. vp-sci.com [vp-sci.com]
- 10. journals.asm.org [journals.asm.org]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
Application of AQ-13 in Combination Therapy for Falciparum Malaria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated efficacy against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[1][2][3] Its proposed mechanism of action, like other 4-aminoquinolines, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[2][4][5][6] Given the landscape of antimalarial drug development, the most promising application for AQ-13 is as a partner drug in an artemisinin-based combination therapy (ACT).[2][6] This document provides detailed application notes and experimental protocols for the investigation of AQ-13 in combination with an artemisinin derivative, such as artesunate, for the treatment of uncomplicated falciparum malaria.
Data Presentation
Table 1: In Vitro Activity of AQ-13 Against P. falciparum
| P. falciparum Strain | Chloroquine (CQ) Sensitivity | AQ-13 IC₅₀ (nM) | Reference |
| 3D7 | Susceptible | 10-20 | [1][3] |
| W2 | Resistant | 15-25 | [1] |
| Dd2 | Resistant | Not Specified | |
| 7G8 | Resistant | Not Specified | |
| Cambodian Isolates (AQ-S) | Susceptible | Mean ~40 | [7] |
| Cambodian Isolates (AQ-R) | Resistant | Mean >100 | [7] |
IC₅₀: 50% inhibitory concentration. Data presented are approximate values collated from cited literature.
Table 2: Clinical Efficacy of AQ-13 Monotherapy vs. Artemether-Lumefantrine in Uncomplicated P. falciparum Malaria (Phase 2 Trial)
| Treatment Group | Number of Participants (Per-Protocol) | Cure Rate (Day 42, PCR-corrected) | Adverse Events (Grade ≤1) | Reference |
| AQ-13 | 28 | 100% | 239 | [3][7] |
| Artemether-Lumefantrine | 33 | 93.9% | 214 | [3][7] |
This Phase 2 trial in Malian men demonstrated the non-inferiority of AQ-13 to artemether-lumefantrine.[1][3][7] Note: This was not a combination therapy trial for AQ-13.
Experimental Protocols
In Vitro Drug Combination Assay: AQ-13 and Dihydroartemisinin (DHA)
This protocol is adapted from standard in vitro drug sensitivity assays to assess the synergistic, additive, or antagonistic effects of AQ-13 in combination with dihydroartemisinin (DHA), the active metabolite of artesunate.
a. Materials:
-
P. falciparum laboratory strains (e.g., 3D7, W2, Dd2)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 10% human serum or 0.5% Albumax II, and 20 µg/mL gentamicin)
-
Human erythrocytes (O+)
-
AQ-13 and DHA stock solutions (in DMSO or 70% ethanol)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
b. Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare serial dilutions of AQ-13 and DHA. For combination testing, use a fixed-ratio method (e.g., 4:1, 1:1, 1:4 ratios of their respective IC₅₀ values).
-
Assay Plate Preparation: Add 25 µL of the drug dilutions to the 96-well plates. Include wells for each drug alone and drug-free controls.
-
Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete medium. Add 200 µL of this suspension to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as parasite culture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentrations (IC₅₀) for each drug alone and for the combinations. Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination: FIC = (IC₅₀ of drug in combination) / (IC₅₀ of drug alone). The sum of the FICs (∑FIC) indicates the nature of the interaction:
-
∑FIC ≤ 0.5: Synergy
-
0.5 < ∑FIC ≤ 4.0: Additive
-
∑FIC > 4.0: Antagonism
-
In Vivo Efficacy of AQ-13 and Artesunate Combination in a Murine Model
This protocol describes a 4-day suppressive test in Plasmodium berghei-infected mice to evaluate the in vivo efficacy of an AQ-13 and artesunate combination. This model is a standard for initial in vivo screening of antimalarial compounds.
a. Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino mice (female, 6-8 weeks old, 18-22 g)
-
AQ-13 and Artesunate for oral administration (suspended in 7% tween-80 and 3% ethanol)
-
Giemsa stain
-
Microscope
b. Methodology:
-
Animal Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on day 0.
-
Treatment Groups: Randomly assign mice to the following groups (n=5-6 per group):
-
Vehicle control (e.g., 7% tween-80)
-
AQ-13 monotherapy (e.g., 10 mg/kg/day)
-
Artesunate monotherapy (e.g., 5 mg/kg/day)
-
AQ-13 + Artesunate combination therapy (e.g., 10 mg/kg + 5 mg/kg per day)
-
-
Drug Administration: Administer the drugs orally once daily for four consecutive days (day 0 to day 3), starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 4, collect thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent parasite suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
Survival Monitoring (Optional): Monitor the mice daily for mortality to determine the mean survival time for each group.
Proposed Clinical Trial Protocol for AQ-13 and Artesunate Combination Therapy
This is a proposed framework for a Phase II, randomized, open-label clinical trial to evaluate the efficacy and safety of a fixed-dose combination of AQ-13 and artesunate for the treatment of uncomplicated P. falciparum malaria. This protocol is adapted from similar trials of other ACTs.
a. Study Objectives:
-
Primary: To evaluate the efficacy of a 3-day course of AQ-13-artesunate in achieving an adequate clinical and parasitological response (ACPR) at day 28.
-
Secondary: To assess parasite and fever clearance times, and to monitor the safety and tolerability of the combination.
b. Study Population:
-
Inclusion Criteria:
-
Age 6 months to 65 years.
-
Weight ≥ 5 kg.
-
Microscopically confirmed P. falciparum mono-infection with a parasite density of 1,000-200,000/µL.
-
Fever (axillary temperature ≥ 37.5°C) or history of fever in the preceding 24 hours.
-
Informed consent from the patient or a parent/guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy or lactation.
-
Known hypersensitivity to 4-aminoquinolines or artemisinin derivatives.
-
Treatment with another antimalarial in the previous 14 days.
-
c. Treatment Regimen:
-
Investigational Arm: Fixed-dose combination of AQ-13 and artesunate administered orally once daily for 3 days. Dosing will be weight-based.
-
Comparator Arm: A standard, WHO-recommended ACT (e.g., artemether-lumefantrine) administered according to national guidelines.
d. Study Procedures:
-
Screening and Enrollment (Day 0): Obtain informed consent, assess eligibility, perform clinical examination, and collect blood for microscopy and baseline laboratory tests (hematology, biochemistry).
-
Treatment Administration (Days 0, 1, 2): Administer the assigned treatment under direct observation. Monitor for adverse events.
-
Follow-up (Days 1, 2, 3, 7, 14, 21, 28, and any unscheduled visit):
-
Clinical assessment for symptoms and adverse events.
-
Temperature measurement.
-
Blood smears for parasite density determination.
-
Blood spots on filter paper for molecular analysis (PCR) to distinguish recrudescence from new infections in case of treatment failure after day 7.
-
e. Outcome Measures:
-
Primary: PCR-corrected ACPR at day 28.
-
Secondary:
-
Parasite clearance time (PCT): time from first dose until first of two consecutive negative blood smears.
-
Fever clearance time (FCT): time from first dose until temperature is below 37.5°C for at least 48 hours.
-
Incidence and severity of adverse events.
-
Visualizations
Signaling Pathway: Mechanism of Action of AQ-13
Caption: Proposed mechanism of action of AQ-13 and resistance pathway.
Experimental Workflow: In Vitro Combination Assay
Caption: Workflow for in vitro drug combination testing.
Logical Relationship: Clinical Trial Design
Caption: Logical flow of a proposed clinical trial.
References
- 1. journals.asm.org [journals.asm.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. esr.ie [esr.ie]
- 7. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and desethylamodiaquine in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Regimens for AQ-13 in Phase I and II Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the dosing regimens, experimental protocols, and proposed mechanism of action for the investigational antimalarial drug AQ-13, based on data from Phase I and Phase II clinical trials.
Dosing Regimens
AQ-13 has been evaluated in both healthy volunteers (Phase I) and patients with uncomplicated Plasmodium falciparum malaria (Phase II). The dosing regimens have varied based on the study phase and objectives.
Phase I Clinical Trials in Healthy Volunteers
Phase I trials were designed as double-blind, randomized, controlled studies to assess the safety, tolerability, and pharmacokinetics of AQ-13 in comparison to chloroquine (CQ).[1][2] The dosing was escalated in sequential cohorts.
Table 1: Phase I Dosing Regimens for AQ-13 in Healthy Volunteers
| Study Type | AQ-13 Dose | Comparator | Dosing Schedule | Notes |
| Single Ascending Dose | 10 mg, 100 mg, 300 mg, 600 mg, 1500 mg (base) | Molar equivalent doses of Chloroquine base | Single oral dose[1][2] | To assess safety and pharmacokinetics at increasing doses. |
| Dose Adjustment | 700 mg (base) | 600 mg Chloroquine base | Single oral dose[1] | To ensure comparable bioavailability to chloroquine for the therapeutic dose. |
| Therapeutic Dose | 1750 mg total (base) | 1500 mg total Chloroquine base | 700 mg (two 350 mg capsules) on Days 1 and 2, and 350 mg (one capsule) on Day 3.[1] | To evaluate a therapeutic dosing regimen. |
| Food-Effect Bioavailability | 2100 mg total | N/A (crossover design) | 700 mg once daily for 3 days.[3] | Administered with and without a standard high-fat meal to assess the impact of food on drug absorption.[3] |
Phase II Clinical Trials in Patients with Malaria
Phase II trials were conducted to evaluate the efficacy and safety of AQ-13 in patients with uncomplicated P. falciparum malaria. These were randomized, controlled trials comparing AQ-13 to standard antimalarial therapy.
Table 2: Phase II Dosing Regimens for AQ-13 in Patients with Uncomplicated P. falciparum Malaria
| Trial Design | AQ-13 Dose | Comparator | Dosing Schedule |
| Randomized, Non-inferiority | 1596.25 mg total (base) | Artemether plus lumefantrine | 638.50 mg (two capsules) on Days 1 and 2, and 319.25 mg (one capsule) on Day 3.[4] |
| Efficacy Study | 1750 mg total | Coartem (artemether/lumefantrine) | Administered over 3 days.[5] |
Experimental Protocols
The following sections detail the methodologies employed in the clinical evaluation of AQ-13.
Participant Selection Criteria
Phase I Trials (Healthy Volunteers):
-
Inclusion Criteria: Generally, healthy adults aged 18-55 years with no clinically significant medical history.[2][6] Specific trials with other antimalarials have included criteria such as being in good general health, having reliable access to the clinical trial center, and for females of childbearing potential, willingness to use reliable contraception.[2]
-
Exclusion Criteria: Common exclusion criteria for Phase I trials include pregnancy, breastfeeding, and abnormal baseline laboratory values (e.g., hemoglobin, white blood cell count, liver enzymes, creatinine).[2] Use of investigational drugs or vaccines within a specified period before the trial is also a typical exclusion criterion.[2]
Phase II Trials (Patients with Uncomplicated P. falciparum Malaria):
-
Inclusion Criteria: Adult males (≥18 years) with symptoms of uncomplicated malaria (e.g., fever, chills) and a confirmed P. falciparum infection with a parasite density of ≥2000 asexual parasites per microliter of blood.[4]
-
Exclusion Criteria: Severe or cerebral malaria, infection with other Plasmodium species, hemoglobin concentration ≤7 g/dL, use of other medications for chronic diseases, and other significant health problems requiring treatment.[4] Women were excluded in some trials to prevent exposure to an investigational drug during a potential pregnancy.[4]
Safety and Tolerability Assessment
-
Adverse Event Monitoring: Participants were monitored for clinical and laboratory adverse events. In Phase II, patients were interviewed daily during the inpatient phase.[4]
-
Cardiac Monitoring: Due to the known effects of 4-aminoquinolines on the QT interval, cardiac safety was a key focus. This included electrocardiograms (ECGs) and Holter monitoring.[1][3] In the Phase II trial, 1-hour Holter recordings were obtained on days 7 and 14.[4]
-
Ophthalmologic Examination: Follow-up eye examinations were conducted, for instance, on day 7 in the Phase II trial.[4]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected at multiple time points after drug administration to determine the concentration of AQ-13 and its metabolites.[1]
-
Analytical Method: A sensitive and specific fluorescence high-performance liquid chromatography (HPLC) assay was developed for the measurement of AQ-13 and its N-dealkylated metabolites in whole blood.[4]
-
Extraction: Liquid-solid extraction using commercially available cartridges.
-
Separation: C18 column with an isocratic mobile phase of 60% borate buffer (20 mM, pH 9.0) and 40% acetonitrile.
-
Flow Rate: 1.0 ml/min.
-
Detection: Fluorescence detection.
-
Internal Standard: A biologically inactive 8-chloro-4-aminoquinoline (AQ-18) was used as the internal standard.
-
Pharmacodynamic (Efficacy) Assessment
-
Parasite Clearance: In the Phase II trials, parasite clearance was a primary efficacy endpoint. This was monitored by collecting 50 μL blood samples twice daily at 12-hour intervals until two consecutive negative samples were obtained.[4]
-
Methodology:
-
Microscopy: Blood smears were prepared and examined to determine parasite density.
-
Quantitative PCR (qPCR): While specific details for the AQ-13 trials are not fully available, a common approach for quantifying low-density parasitemia in clinical trials involves qPCR targeting the Plasmodium 18S ribosomal RNA gene.
-
DNA Extraction: DNA is extracted from whole blood samples.
-
qPCR Reaction: A typical reaction mix includes a P. falciparum-specific primer and probe mix (e.g., detected through the FAM channel), qPCR master mix, and the extracted DNA template.
-
Thermal Cycling: A representative protocol would involve an initial denaturation step, followed by approximately 40-50 cycles of denaturation and annealing/extension.
-
-
-
Fever Clearance: Body temperature was monitored to assess the resolution of fever.
Mechanism of Action: Signaling Pathway
AQ-13 is a 4-aminoquinoline derivative, and its mechanism of action is believed to be similar to that of chloroquine.[7] The primary target is the detoxification of heme within the malaria parasite's digestive vacuole.
During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole to obtain amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin. 4-aminoquinolines like AQ-13 disrupt this detoxification process.
The proposed mechanism involves the following steps:
-
As a weak base, AQ-13 accumulates to high concentrations in the acidic environment of the parasite's digestive vacuole.
-
Inside the vacuole, AQ-13 binds to free heme molecules.
-
This AQ-13-heme complex then "caps" the growing hemozoin crystal, preventing further polymerization.
-
The inhibition of hemozoin formation leads to the accumulation of toxic free heme within the digestive vacuole.
-
The excess free heme is believed to cause oxidative stress and damage to parasite membranes, ultimately leading to parasite death.
Caption: Proposed mechanism of action of AQ-13 in the Plasmodium falciparum digestive vacuole.
Caption: Generalized experimental workflow for a Phase II clinical trial of AQ-13.
References
- 1. pnas.org [pnas.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Why Phase 1 Clinical Trials Use “Generally Healthy” Volunteers | Biotrial [biotrial.us]
- 7. primerdesign.co.uk [primerdesign.co.uk]
Application Notes and Protocols for the Development of Oral Formulations of AQ-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13 is a promising 4-aminoquinoline antimalarial drug candidate with a chemical structure similar to chloroquine.[1] A significant advantage of AQ-13 is its efficacy against chloroquine-resistant strains of Plasmodium falciparum.[1] The development of a robust oral dosage form is crucial for its clinical application, particularly in regions where malaria is endemic. However, like many 4-aminoquinolines, AQ-13's physicochemical properties present challenges to achieving optimal oral bioavailability. This document provides detailed application notes and protocols for the development of oral drug formulations for AQ-13, focusing on strategies to enhance its solubility and dissolution, which are critical for effective drug absorption.
Physicochemical Properties of AQ-13
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to designing an effective oral formulation. As AQ-13 is a structural analog of chloroquine, its properties are expected to be similar. The following table summarizes key physicochemical parameters for AQ-13 and its parent compound, chloroquine.
| Property | Value (AQ-13) | Value (Chloroquine - for reference) | Significance for Oral Formulation |
| Chemical Structure | (N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate[1] | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | Weakly basic compound with a lipophilic quinoline core and an ionizable amino side chain. |
| Molecular Formula | C₁₆H₂₄Cl₃N₃ | C₁₈H₂₆ClN₃ | Influences molecular weight and solubility. |
| Molecular Weight | 364.7 g/mol (dihydrochloride) | 319.9 g/mol (base) | Moderate molecular weight, generally favorable for oral absorption. |
| Aqueous Solubility | AQ-13 dihydrochloride is soluble in PBS (100 mg/mL with sonication).[2] | Base: Very slightly soluble in water (0.0175 mg/mL).[3][4] Phosphate salt: Readily soluble in water at acidic pH.[5] | Poor aqueous solubility of the free base is a major hurdle for dissolution and absorption. The use of a salt form significantly improves solubility. |
| pKa | Not explicitly found. | Strongest Basic pKa: ~10.3[3][4] | As a weak base, its solubility is highly pH-dependent, being more soluble in the acidic environment of the stomach and less soluble in the neutral pH of the small intestine. |
| LogP | Not explicitly found. | 3.93 - 5.28[3][4] | Indicates a lipophilic nature, which is favorable for membrane permeation but can contribute to poor aqueous solubility. |
Pharmacokinetic Profile of AQ-13
Pharmacokinetic studies in preclinical models and humans have provided valuable insights into the absorption, distribution, metabolism, and excretion of AQ-13.
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Rat | 20 mg/kg | ~70% | [6] |
| Cynomolgus Macaque | 20 mg/kg | 23.8% | [6] | |
| Cynomolgus Macaque | 100 mg/kg | 47.6% | [6] | |
| Tmax (Time to Peak Concentration) | Rat | 20 or 102 mg/kg (oral) | ~3 to 4 hours | [6] |
| Major Metabolite | Rat, Cynomolgus Macaque | N/A | Monodesethyl AQ-13 | [6] |
| Clearance | Human | 600 mg | More rapid than chloroquine |
Proposed Mechanism of Action of AQ-13
The mechanism of action of AQ-13 is believed to be similar to that of chloroquine, targeting the food vacuole of the malaria parasite.
Caption: Proposed mechanism of action of AQ-13 in the malaria parasite.
Experimental Protocols for Oral Formulation Development
Given the physicochemical properties of AQ-13, two promising formulation strategies to enhance its oral bioavailability are the preparation of an amorphous solid dispersion and a self-emulsifying drug delivery system (SEDDS).
Experimental Workflow Overview
The following diagram outlines the general workflow for developing and evaluating an oral formulation for AQ-13.
Caption: General workflow for oral formulation development of AQ-13.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of AQ-13 by Spray Drying
Objective: To improve the dissolution rate of AQ-13 by converting its crystalline form to a more soluble amorphous form dispersed within a polymer matrix.
Materials:
-
AQ-13 dihydrochloride
-
Polymer carrier (e.g., HPMCAS, Soluplus®, PVP K30)
-
Organic solvent (e.g., methanol, ethanol, or a mixture)
-
Spray dryer
-
Dissolution testing apparatus (USP Type II)
-
Analytical balance
-
Magnetic stirrer and hot plate
Methodology:
-
Polymer and Solvent Selection:
-
Screen various polymers for their ability to form a stable amorphous dispersion with AQ-13.
-
Select a volatile organic solvent or solvent system in which both AQ-13 and the chosen polymer are soluble.
-
-
Preparation of the Spray Solution:
-
Accurately weigh AQ-13 and the selected polymer in desired ratios (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Dissolve the AQ-13 and polymer in the chosen solvent with the aid of a magnetic stirrer to form a clear solution. A typical solid content in the solution is 2-5% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimal conditions for the chosen solvent and polymer system.
-
Example Parameters:
-
Inlet Temperature: 100-140°C
-
Aspirator Rate: 80-100%
-
Feed Pump Rate: 10-20%
-
-
Feed the prepared solution into the spray dryer.
-
Collect the resulting dry powder from the cyclone separator.
-
-
Characterization of the ASD:
-
Yield: Calculate the percentage yield of the produced powder.
-
Drug Content: Determine the amount of AQ-13 in the ASD using a validated analytical method (e.g., HPLC).
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp diffraction peaks).
-
-
In Vitro Dissolution Studies:
-
Perform dissolution testing using a USP Type II apparatus.
-
Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: 50-75 RPM
-
Compare the dissolution profile of the AQ-13 ASD to that of the pure crystalline drug.
-
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for AQ-13
Objective: To formulate AQ-13 in a lipid-based system that spontaneously forms a micro- or nano-emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
AQ-13 dihydrochloride
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS, Eucalyptus oil)
-
Surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40)
-
Co-surfactants/Co-solvents (e.g., Transcutol HP, PEG 400, Kollisolv MCT 70)
-
Vortex mixer
-
Water bath
-
Particle size analyzer
Methodology:
-
Excipient Screening:
-
Determine the solubility of AQ-13 in a variety of oils, surfactants, and co-surfactants to identify components that can solubilize the drug at the desired concentration.
-
Place an excess amount of AQ-13 in a known volume of each excipient, vortex, and equilibrate in a water bath shaker for 48-72 hours.
-
Centrifuge the samples and analyze the supernatant for AQ-13 concentration by HPLC.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant.
-
For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of AQ-13 Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them thoroughly using a vortex mixer.
-
Add the required amount of AQ-13 to the mixture and vortex until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary to aid dissolution.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous media (e.g., water or simulated GI fluids) with gentle agitation and record the time taken to form a homogenous emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with aqueous media and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method or a USP dissolution apparatus to evaluate the release of AQ-13 from the emulsified system.
-
Conclusion
The development of an effective oral formulation for AQ-13 is critical for its successful clinical application in the treatment of malaria. Due to its poor aqueous solubility, advanced formulation strategies are required. This document has outlined two robust approaches: amorphous solid dispersions and self-emulsifying drug delivery systems. The provided protocols offer a systematic framework for researchers to develop and characterize oral formulations of AQ-13 with enhanced bioavailability. Further optimization and in vivo evaluation will be necessary to identify the lead formulation for clinical development.
References
- 1. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chloroquine (PIM 123) [inchem.org]
- 6. Pharmacokinetics of the antimalarial drug, AQ-13, in rats and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of AQ-13 in aqueous solutions
Welcome to the technical support center for AQ-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AQ-13 in aqueous solutions and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is AQ-13 and what is its primary application in research?
AQ-13 is a water-soluble, 4-aminoquinoline derivative, structurally similar to chloroquine. Its primary application in research is as an antimalarial agent, demonstrating efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.[1]
Q2: What is the proposed mechanism of action for AQ-13?
The proposed mechanism of action for AQ-13 is analogous to that of chloroquine. It is believed to interfere with the detoxification of heme in the malaria parasite. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite normally polymerizes this heme into an inert crystalline substance called hemozoin. AQ-13 is thought to inhibit this polymerization process, leading to an accumulation of toxic heme that damages parasite membranes and results in its death.[2][3][4][5]
Q3: I am observing precipitation of AQ-13 in my aqueous stock solution. What could be the cause and how can I resolve this?
Precipitation of AQ-13 in aqueous solutions can occur due to several factors, including low solubility in pure water, incorrect pH, or high concentration. To resolve this, consider the following:
-
Use a co-solvent: For in vitro assays, preparing a concentrated stock solution in a small amount of dimethyl sulfoxide (DMSO) before further dilution in your aqueous experimental medium is a common practice.[6][7]
-
Adjust the pH: The solubility of aminoquinolines can be pH-dependent. Ensure the pH of your final solution is compatible with maintaining AQ-13 in a soluble state.
-
Utilize a suitable buffer: Phosphate-buffered saline (PBS) has been shown to be an excellent solvent for AQ-13 dihydrochloride, with a high solubility.[8]
-
Employ gentle heating or sonication: If precipitation occurs during preparation, gentle warming or sonication can aid in the dissolution of the compound.[8]
Q4: Can I prepare a high-concentration stock solution of AQ-13 and store it for future use?
Yes, you can prepare concentrated stock solutions. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions in DMSO can be stored at -20°C. When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro antiplasmodial assays.
-
Problem: High variability in IC50 values between experiments.
-
Possible Causes & Solutions:
-
Incomplete dissolution of AQ-13: Ensure your stock solution is fully dissolved before preparing serial dilutions. Visually inspect for any particulate matter. If needed, briefly sonicate the stock solution.
-
Precipitation in culture medium: When diluting the DMSO stock in your aqueous culture medium, ensure the final concentration of DMSO is low (typically ≤1%) to prevent precipitation of AQ-13.[7] Adding the AQ-13 stock to the medium with gentle vortexing can aid in proper mixing.
-
Variability in parasite synchronization: Inconsistent staging of the parasite culture can lead to variable drug susceptibility. Ensure a consistent and high degree of synchronization of your P. falciparum culture to the ring stage before drug exposure.
-
Inaccurate drug concentration: Calibrate your pipettes regularly and ensure accurate serial dilutions.
-
Issue 2: High cytotoxicity observed in mammalian cell lines at expected therapeutic concentrations.
-
Problem: AQ-13 shows significant toxicity to the host cells in your cytotoxicity assay, making it difficult to determine a therapeutic window.
-
Possible Causes & Solutions:
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the mammalian cells. A solvent toxicity control should always be included in your experimental setup.
-
Incorrect assay endpoint: The duration of the cytotoxicity assay (e.g., 24, 48, or 72 hours) can significantly impact the observed CC50 value. Consider optimizing the incubation time.
-
Cell line sensitivity: Different mammalian cell lines can exhibit varying sensitivities to a compound. If possible, test the cytotoxicity of AQ-13 on a panel of cell lines to get a broader understanding of its toxicity profile.
-
Data Presentation
Table 1: Solubility of AQ-13 Dihydrochloride in Various Solvents
| Solvent System | Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (274.17 mM) | Clear solution.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.67 mg/mL (7.32 mM) | Clear solution. Heating and/or sonication can be used to aid dissolution.[8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.67 mg/mL (7.32 mM) | Clear solution.[8] |
| 10% DMSO, 90% Corn Oil | 2.67 mg/mL (7.32 mM) | Clear solution; requires warming.[8] |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol is based on the SYBR Green I fluorescence-based assay, which measures parasite proliferation.
Materials:
-
AQ-13
-
DMSO
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 mM NaHCO3, and 50 µg/mL gentamicin)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strains) at 2% parasitemia and 2% hematocrit
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Methodology:
-
Prepare AQ-13 Stock Solution: Prepare a 10 mM stock solution of AQ-13 in 100% DMSO.
-
Drug Dilution Plate:
-
Add 100 µL of complete culture medium to all wells of a 96-well plate.
-
Add 2 µL of the 10 mM AQ-13 stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Include a drug-free control (medium only) and a positive control (e.g., chloroquine).
-
-
Parasite Culture Addition: Add 100 µL of the synchronized parasite culture to each well of the drug dilution plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol determines the cytotoxicity of AQ-13 against a mammalian cell line (e.g., HeLa or HEK293).
Materials:
-
AQ-13
-
DMSO
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate spectrophotometer (570 nm)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition:
-
Prepare a 2-fold serial dilution of the 10 mM AQ-13 DMSO stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of AQ-13.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Proposed mechanism of action of AQ-13 in Plasmodium falciparum.
Caption: General experimental workflow for in vitro evaluation of AQ-13.
References
- 1. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing the synthesis of AQ-13 for improved yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of AQ-13, a promising 4-aminoquinoline antimalarial compound. Our goal is to help you improve both the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for AQ-13?
A1: The most common and direct route for the synthesis of AQ-13 (N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine) involves the nucleophilic aromatic substitution (SNA r) reaction between 4,7-dichloroquinoline and an excess of N,N-diethyl-1,3-propanediamine. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.
Q2: What are the critical parameters that influence the yield and purity of AQ-13?
A2: Several factors can significantly impact the outcome of the AQ-13 synthesis. These include:
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can also promote impurity formation.
-
Molar Ratio of Reactants: An excess of the diamine side-chain is typically used to favor the monosubstituted product and minimize the formation of bis-alkylation products.
-
Choice of Solvent: The solvent should be able to dissolve the reactants and be stable at the reaction temperature. High-boiling point polar aprotic solvents are often used.
-
Presence of a Base: A base can be used to scavenge the HCl generated during the reaction, which can improve the reaction rate and prevent the protonation of the amine reactant.
Q3: What are the common impurities encountered during AQ-13 synthesis?
A3: The primary impurities can include:
-
Unreacted 4,7-dichloroquinoline.
-
The bis-substituted product, where two 4,7-dichloroquinoline molecules react with one molecule of N,N-diethyl-1,3-propanediamine.
-
Products of side reactions involving the solvent or impurities in the starting materials.
-
Degradation products if the reaction is carried out at excessively high temperatures or for extended periods.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the recommended methods for purifying crude AQ-13?
A5: The crude product can be purified using several techniques:
-
Column Chromatography: This is a highly effective method for separating AQ-13 from unreacted starting materials and byproducts. Silica gel is a commonly used stationary phase.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an efficient way to obtain highly pure AQ-13.
-
Acid-Base Extraction: Taking advantage of the basic nature of the amino groups in AQ-13, an acid-base extraction can be used to separate it from non-basic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of AQ-13 | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Increase the reaction temperature in small increments.- Ensure the molar ratio of the diamine to 4,7-dichloroquinoline is sufficiently high (e.g., 3-5 equivalents). |
| Decomposition of product. | - Avoid excessively high reaction temperatures.- Minimize the reaction time once the starting material is consumed. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification procedures to minimize losses.- Ensure the pH is appropriately adjusted during acid-base extractions. | |
| Low Purity of AQ-13 | Presence of unreacted 4,7-dichloroquinoline. | - Increase the amount of N,N-diethyl-1,3-propanediamine used.- Extend the reaction time. |
| Formation of bis-substituted byproduct. | - Use a larger excess of N,N-diethyl-1,3-propanediamine.- Add the 4,7-dichloroquinoline solution slowly to the diamine solution to maintain a high concentration of the diamine throughout the reaction. | |
| Presence of other unidentified impurities. | - Ensure the purity of starting materials and solvents.- Optimize column chromatography conditions (e.g., solvent gradient) for better separation. | |
| Difficulty in Purifying AQ-13 by Column Chromatography | Product streaking on the TLC/column. | - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent the protonation of the basic amino groups on the silica gel. |
| Poor separation of product and impurities. | - Experiment with different solvent systems to find one that provides better separation on TLC before attempting column chromatography.- Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
Representative Synthesis of AQ-13
This protocol is a general representation based on the synthesis of similar 4-aminoquinoline antimalarials.
Materials:
-
4,7-dichloroquinoline
-
N,N-diethyl-1,3-propanediamine
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), phenol, or diphenyl ether)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane, methanol)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent.
-
Add N,N-diethyl-1,3-propanediamine (3-5 equivalents) to the flask. If using a base, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 120-180 °C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If phenol was used as a solvent, it can be removed by distillation under reduced pressure or by extraction with an aqueous base.
-
Perform an aqueous workup. This may involve diluting the reaction mixture with an organic solvent and washing with water and brine. An acid-base extraction can be employed here to isolate the basic product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane with a small percentage of triethylamine).
-
Combine the fractions containing the pure product and evaporate the solvent to yield AQ-13.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of 4-aminoquinoline analogs, which can be used as a starting point for optimizing the synthesis of AQ-13.
| Analog | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroquine | 4,7-dichloroquinoline, N¹,N¹-diethylpentane-1,4-diamine | Phenol | 120-130 | 6 | ~70-80 | General literature procedure |
| Amodiaquine analog | 4,7-dichloroquinoline, substituted aminophenol | NMP | 150 | 12 | 60-70 | Based on similar syntheses |
| Short-chain analog | 4,7-dichloroquinoline, N,N-diethylethylenediamine | Neat | 130 | 7 | ~65 | Based on similar syntheses |
Visualizing the Process and Mechanism
Experimental Workflow for AQ-13 Synthesis
Caption: A flowchart illustrating the key stages in the synthesis and purification of AQ-13.
Proposed Mechanism of Action of AQ-13
The mechanism of action for AQ-13 is believed to be analogous to that of chloroquine.
Caption: Diagram of the proposed mechanism of action of AQ-13 in the malaria parasite.
Technical Support Center: Addressing Off-Target Effects of AQ-13 in Cellular Assays
Disclaimer: The following information is based on the available scientific literature for the antimalarial drug candidate AQ-13, a 4-aminoquinoline analog. The term "AQ-13" can be associated with other molecules in different contexts. This guide focuses specifically on the antimalarial compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of AQ-13 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AQ-13 and how is it expected to perform in cellular assays?
A1: AQ-13 is a 4-aminoquinoline antimalarial drug, structurally similar to chloroquine.[1] Its primary mechanism of action is believed to be the same as chloroquine's, which involves accumulating in the acidic food vacuole of the Plasmodium parasite.[2] There, it inhibits the polymerization of heme into hemozoin, leading to a buildup of toxic free heme that kills the parasite.[2] In cellular assays, AQ-13 is expected to show potent inhibitory activity against the growth of Plasmodium falciparum, including chloroquine-resistant strains.[1][3]
Q2: What are the known or potential off-target effects of AQ-13 that I should be aware of when designing my experiments?
A2: As a 4-aminoquinoline, AQ-13 has potential off-target effects common to this class of compounds. The most significant ones to consider in a cellular context are:
-
Lysosomotropism: AQ-13 is a weak base, and like chloroquine, it can accumulate in acidic cellular compartments, particularly lysosomes.[4][5] This can raise the lysosomal pH and inhibit lysosomal enzymes, which may interfere with processes like autophagy.[6][7]
-
Cardiotoxicity: 4-aminoquinolines are known to have cardiovascular effects, including the prolongation of the QT interval on an electrocardiogram.[8][9][10] While clinical studies suggest AQ-13 has a better cardiac safety profile than chloroquine with less QTc prolongation, this potential should be considered in relevant cellular models (e.g., cardiomyocytes).[11][12][13]
-
Cytotoxicity in host cells: At concentrations higher than those required for antimalarial activity, AQ-13 can exhibit toxicity in mammalian cells.[14]
-
Immunomodulatory effects: Chloroquine and its analogs can have immunomodulatory effects by suppressing the production of inflammatory cytokines like TNF and IL-6.[15] This could be a confounding factor in assays involving immune cells or inflammatory pathways.
Q3: How can the lysosomotropic properties of AQ-13 affect my cellular assay results?
A3: The accumulation of AQ-13 in lysosomes can lead to several artifacts in cellular assays:
-
Inhibition of Autophagy: By neutralizing the acidic pH of lysosomes, AQ-13 can block the fusion of autophagosomes with lysosomes, inhibiting autophagic flux.[7] This can lead to the accumulation of autophagosomes, which might be misinterpreted as an induction of autophagy if not properly assessed (e.g., using flux assays).
-
Interference with Assays Using Acidic Dyes: Assays that rely on dyes that accumulate in acidic organelles (e.g., LysoTracker™) can be affected. The increase in lysosomal pH caused by AQ-13 can prevent the accumulation of these dyes, leading to erroneous results.
-
Altered Drug Sequestration: The trapping of AQ-13 in lysosomes can affect its availability to interact with its intended target or other off-target sites within the cell.
-
Lysosomal Membrane Permeabilization (LMP): High concentrations of lysosomotropic agents can lead to lysosomal swelling and membrane damage, which can trigger apoptosis.[7][16]
Q4: Are there specific cell lines that are more susceptible to the off-target effects of AQ-13?
A4: While specific data for AQ-13 across a wide range of cell lines is limited, we can extrapolate from the properties of 4-aminoquinolines:
-
Cells with high rates of autophagy: These cells may be more sensitive to the autophagy-inhibiting effects of AQ-13.
-
Cardiomyocytes: Given the known cardiotoxicity of 4-aminoquinolines, these cells are important for assessing cardiac-related off-target effects.[17]
-
Retinal Pigment Epithelial (RPE) cells: Chloroquine is known to accumulate in melanin-containing tissues, and the RPE is a site of toxicity with long-term use.[4] This could be relevant for long-term in vitro studies with RPE cell lines.
-
Immune cells (e.g., macrophages, lymphocytes): Due to the immunomodulatory effects of 4-aminoquinolines, results from assays using these cells should be interpreted with caution.[5]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in mammalian cell lines.
| Question | Possible Cause & Explanation | Suggested Action |
| Are you observing cytotoxicity at or near the antimalarial IC50? | This is unusual, as 4-aminoquinolines generally have a therapeutic window. However, some cell lines may be particularly sensitive. | Confirm the antimalarial IC50 in your specific parasite strain and the CC50 in your mammalian cell line in parallel experiments. Calculate the selectivity index (CC50/IC50) to quantify the therapeutic window. |
| Could the cytotoxicity be due to lysosomal dysfunction? | High concentrations of AQ-13 can lead to significant lysosomal stress and membrane permeabilization, triggering cell death. | Assess markers of lysosomal health, such as lysosomal size (e.g., using LysoTracker™ staining, being mindful of potential artifacts) and integrity. Co-stain with a marker of apoptosis (e.g., Annexin V). |
| Is the observed effect specific to AQ-13? | The observed cytotoxicity might be a general effect of 4-aminoquinolines. | Include chloroquine as a control compound in your cytotoxicity assays to compare the relative toxicity. |
Issue 2: Inconsistent or unexpected results in autophagy assays.
| Question | Possible Cause & Explanation | Suggested Action |
| Are you observing an increase in LC3-II puncta and concluding that autophagy is induced? | This is a common misinterpretation. AQ-13, as a lysosomotropic agent, blocks autophagic flux. This leads to the accumulation of autophagosomes (LC3-II puncta) because they are not being degraded, not because more are being formed.[7] | Perform an autophagy flux assay. This can be done by treating cells with AQ-13 in the presence and absence of a lysosomal protease inhibitor (e.g., E64d/pepstatin A) or by using a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to monitor autophagosome-lysosome fusion. |
| Are your results with lysosomal pH-dependent dyes (like LysoTracker™ Red) showing a decrease in signal? | AQ-13 neutralizes lysosomal pH, which will prevent the accumulation of these pH-sensitive dyes. This is an expected on-target effect of its lysosomotropism, not necessarily a sign of decreased lysosomal content. | Use pH-insensitive lysosomal markers (e.g., LAMP1/LAMP2 immunofluorescence or overexpression of a fluorescently tagged LAMP1) to assess lysosome morphology and number. |
Data Summary
Table 1: In Vitro Activity and Cytotoxicity of 4-Aminoquinoline Compounds
| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 | Selectivity Index (SI) | Reference |
| AQ-13 | P. falciparum (chloroquine-resistant) | In vitro growth | 15-20 nM | - | [18] |
| AQ-13 | Healthy Male Volunteers | Phase 2 Clinical Trial | N/A (1596.25 mg total dose) | - | [18] |
| 4-Aminoquinoline Hydrazone Analogs | P. falciparum K1 strain (multidrug-resistant) | SYBR Green assay (72h) | 0.026 - 0.219 µM | >30 (for most compounds vs. MDBK) | [14] |
| 4-Aminoquinoline Hydrazone Analogs | HepG2 (human liver cancer cells) | MTT assay | 0.87 - 11.1 µM | - | [14] |
| 4-Aminoquinoline Hydrazone Analogs | MDBK (Madin-Darby bovine kidney cells) | MTT assay | 1.66 - 11.7 µM | - | [14] |
| Chloroquine | Healthy Male Volunteers | Phase 1 Clinical Trial | N/A | - | [13] |
Table 2: Cardiovascular Effects of AQ-13 vs. Chloroquine in Healthy Volunteers
| Parameter | AQ-13 | Chloroquine | p-value | Reference |
| Mean QTc Prolongation | 10 ms (95% CI: 2-17 ms) | 28 ms (95% CI: 18-38 ms) | 0.01 | [13] |
| Median Oral Clearance | 14.0-14.7 L/h | 9.5-11.3 L/h | ≤ 0.03 | [13] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of AQ-13 in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Autophagy Flux Assay using GFP-LC3 and Lysosomal Inhibitors
-
Cell Transfection/Transduction: Use a cell line stably expressing GFP-LC3 or transiently transfect cells with a GFP-LC3 plasmid.
-
Cell Plating: Seed the GFP-LC3 expressing cells in a suitable format for microscopy (e.g., glass-bottom dishes or plates).
-
Treatment Groups:
-
Vehicle control
-
AQ-13 alone
-
Lysosomal inhibitors alone (e.g., 10 µM E64d and 10 µM pepstatin A)
-
AQ-13 + lysosomal inhibitors
-
-
Incubation: Treat the cells for the desired time period (e.g., 6-24 hours).
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount for fluorescence microscopy. Acquire images of multiple fields of view for each condition.
-
Quantification: Count the number of GFP-LC3 puncta per cell. An increase in puncta in the "AQ-13 + inhibitors" group compared to the "AQ-13 alone" group indicates a functional autophagic flux that is being blocked by AQ-13. A lack of further increase suggests a complete blockage of flux by AQ-13 alone.
Visualizations
Caption: On-target vs. off-target effects of AQ-13.
References
- 1. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AQ-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Lysosomotropic agents including azithromycin, chloroquine and hydroxychloroquine activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cardiovascular effects of amodiaquine and structurally related antimalarials: An individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Randomized Dose-Ranging Controlled Trial of AQ-13, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers | PLOS Clinical Trials [journals.plos.org]
- 13. Randomized dose-ranging controlled trial of AQ-13, a candidate antimalarial, and chloroquine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perspectives on repositioning chloroquine and hydroxychloroquine for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Technical Support Center: Navigating Cross-Resistance Between AQ-13 and Amodiaquine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental studies on the cross-resistance between the antimalarial compounds AQ-13 and amodiaquine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cross-resistance between AQ-13 and amodiaquine in our P. falciparum isolates. What is the underlying mechanism?
A1: The primary mechanism driving cross-resistance between AQ-13 and amodiaquine, particularly its active metabolite desethylamodiaquine (dAQ), is linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.[1][2] PfCRT is a transmembrane protein located on the parasite's digestive vacuole membrane. Specific mutations, such as the K76T mutation, enable the transporter to efflux 4-aminoquinoline drugs like chloroquine, amodiaquine, and AQ-13 from their site of action within the vacuole, thereby reducing their efficacy.[3][4] Polymorphisms in another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), have also been associated with altered susceptibility to amodiaquine and may contribute to the cross-resistance profile.[5][6]
Q2: Our in vitro susceptibility data for amodiaquine and AQ-13 shows high variability between experiments. What are the potential causes and how can we minimize this?
A2: High variability in in vitro susceptibility assays is a common challenge. Several factors can contribute to this:
-
Assay Conditions: Minor variations in incubation time, temperature, gas mixture, and hematocrit can significantly impact parasite growth and drug efficacy measurements.
-
Parasite Stage: The developmental stage of the parasite at the time of drug exposure can influence its susceptibility. It is crucial to use tightly synchronized parasite cultures.
-
Reagent Quality: The quality and concentration of reagents, including the radiolabel in [3H]hypoxanthine uptake assays and fluorescent dyes in imaging assays, can affect results.
-
Drug Stability: Improper storage or handling of drug stock solutions can lead to degradation and altered potency.
To minimize variability, it is essential to standardize all assay parameters, use highly synchronized parasite cultures, regularly quality-control reagents, and ensure proper drug handling and storage.
Q3: We are planning to use AQ-13 in a region with known amodiaquine resistance. What are the potential implications?
A3: Due to the strong cross-resistance between AQ-13 and amodiaquine, deploying AQ-13 in areas with a high prevalence of amodiaquine-resistant P. falciparum strains carries a significant risk of reduced clinical efficacy.[1][7] Studies have shown a strong positive correlation between the IC50 values of AQ-13 and desethylamodiaquine (dAQ) in amodiaquine-resistant isolates.[1][3][8] Therefore, it is crucial to conduct thorough in vitro susceptibility testing of local parasite isolates to both AQ-13 and amodiaquine before considering the clinical use of AQ-13 in such regions.
Troubleshooting Guides
[3H]Hypoxanthine Uptake Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Counts | 1. Contamination of reagents or culture medium with radioactive material.2. Insufficient washing of the filter mat after harvesting.3. Scintillation fluid interacting with the filter mat. | 1. Use fresh, sterile reagents and filter-sterilize all media.2. Ensure the cell harvester is functioning correctly and that the wash cycle is adequate to remove unincorporated [3H]hypoxanthine.3. Test the compatibility of your scintillation cocktail with the filter mats. |
| Low Signal-to-Noise Ratio | 1. Low parasite viability or growth rate.2. Suboptimal concentration of [3H]hypoxanthine.3. Incorrect incubation time. | 1. Check parasite cultures for viability and morphology before starting the assay.2. Titrate the concentration of [3H]hypoxanthine to determine the optimal amount for incorporation.3. Ensure the 24-48 hour incubation period post-[3H]hypoxanthine addition is followed. |
| Inconsistent IC50 Values | 1. Inaccurate drug dilutions.2. Variation in initial parasite density.3. Edge effects in the 96-well plate. | 1. Prepare fresh drug dilutions for each experiment and verify concentrations if possible.2. Accurately determine the parasitemia and hematocrit before plating.3. Avoid using the outer wells of the plate or fill them with media only to minimize evaporation. |
High-Content Imaging Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Uneven Staining | 1. Incomplete fixation or permeabilization.2. Uneven application of staining solution.3. Cell clumping. | 1. Optimize fixation and permeabilization times and reagent concentrations.2. Ensure a consistent volume of staining solution is added to each well and mix gently.3. Ensure a single-cell suspension before plating. |
| High Background Fluorescence | 1. Autofluorescence from red blood cells or media components.2. Non-specific binding of the fluorescent dye. | 1. Use phenol red-free medium. Consider using imaging-specific buffers.2. Optimize the concentration of the fluorescent dye and include appropriate washing steps. |
| Difficulty in Automated Image Analysis | 1. Poor focus or image quality.2. Inconsistent cell density across wells.3. Inappropriate analysis parameters. | 1. Ensure the automated microscope is properly calibrated and focused for each plate.2. Optimize cell seeding density to avoid overcrowding or sparse wells.3. Adjust the image analysis algorithm to accurately identify and segment parasites and host cells. |
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Strains to AQ-13 and Desethylamodiaquine (dAQ)
| Strain | Resistance Phenotype | AQ-13 IC50 (nM) | dAQ IC50 (nM) | Reference |
| 3D7 | Amodiaquine-Susceptible | 20.9 | - | [9] |
| 7G8 | Amodiaquine-Resistant | 44.3 | - | [9] |
| Cambodian Isolates (n=14) | Amodiaquine-Susceptible (Median) | 46.7 | - | [9] |
| Cambodian Isolates (n=24) | Amodiaquine-Resistant (Median) | 64.9 | - | [9] |
| Cambodian Isolates (Range) | Mixed | 18 - 133 | 20 - 190 | [1][9] |
Experimental Protocols
[3H]Hypoxanthine Uptake Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum by measuring the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.
Methodology:
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes at a specified hematocrit in complete medium. For the assay, adjust the parasitemia to 0.5-1% at a 2% hematocrit.
-
Drug Plate Preparation: Serially dilute the test compounds (AQ-13 and dAQ) in culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known resistant and sensitive strain as positive controls.
-
Incubation: Add the parasite culture to each well of the drug plate. Incubate the plate for 24 hours at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: After 24 hours, add [3H]hypoxanthine to each well.
-
Further Incubation: Incubate the plate for an additional 24-48 hours under the same conditions.
-
Harvesting: Freeze the plate to lyse the cells. Thaw the plate and harvest the contents onto a glass fiber filter mat using a cell harvester. Wash the filter mat to remove unincorporated [3H]hypoxanthine.
-
Scintillation Counting: Place the dried filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a dose-response curve.
High-Content Imaging Assay for Parasite Viability
Objective: To quantify parasite survival and morphological changes after drug treatment using automated microscopy and image analysis.
Methodology:
-
Parasite Culture and Drug Treatment: Synchronize P. falciparum cultures to the ring stage. Plate the parasites in 384-well optical-bottom plates and add serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a gassed incubator.
-
Staining: After incubation, fix and permeabilize the cells. Stain the parasite nuclei with a fluorescent DNA dye (e.g., DAPI or YOYO-1) and, if desired, the parasite cytoplasm or host cell with other fluorescent markers.
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.
-
Image Analysis: Employ image analysis software to identify and segment individual parasites and host cells. Quantify parameters such as parasite number, size, and fluorescence intensity.
-
Data Analysis: Calculate the percentage of parasite survival for each drug concentration compared to the untreated control. IC50 values can be determined from the dose-response curve.
Visualizations
Caption: Potential strategies to mitigate cross-resistance.
Caption: Mechanism of PfCRT/PfMDR1-mediated drug efflux.
Caption: General workflow for assessing cross-resistance.
References
- 1. The Role of Pfmdr1 and Pfcrt in Changing Chloroquine, Amodiaquine, Mefloquine and Lumefantrine Susceptibility in Western-Kenya P. falciparum Samples during 2008–2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the roles of two key drug resistance proteins in conferring amodiaquine resistance in the malaria parasite [openresearch-repository.anu.edu.au]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the HRP-2 in vitro malaria drug susceptibility assay using a reference clone to improve comparisons of Plasmodium falciparum field isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating multidrug‐resistant Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal models to better predict clinical efficacy of AQ-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to assess the clinical efficacy of the antimalarial candidate AQ-13.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with AQ-13 and offers potential solutions.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in parasitemia between animals in the same group. | Inconsistent inoculum size during infection. | Standardize the preparation of the parasite inoculum. Ensure thorough mixing before and during injections. Consider using a lower infection dose to allow for a more controlled logarithmic growth phase. |
| Natural variation in the host immune response. | Use age- and weight-matched animals from a single supplier. For P. berghei models, ensure the mouse strain is appropriate for the desired disease progression.[1][2] | |
| Lower than expected efficacy of AQ-13 in a P. berghei model. | P. berghei may not fully recapitulate the resistance mechanisms of P. falciparum for 4-aminoquinolines. | While P. berghei is useful for initial screening, consider transitioning to a humanized mouse model engrafted with human erythrocytes and infected with P. falciparum for more clinically relevant data.[3][4][5][6] |
| Suboptimal drug exposure due to rapid metabolism in the animal model. | Conduct pharmacokinetic (PK) studies in the selected animal model to determine the dose and frequency required to achieve plasma concentrations comparable to those effective in humans.[7] Note that the metabolism of AQ-13 can differ between species.[7] | |
| Inconsistent results in oral dosing experiments. | Effect of food on drug absorption. | Standardize feeding protocols. For initial studies, administer AQ-13 to fasted animals to minimize variability. If a food effect is suspected, conduct a formal food-effect bioavailability study.[8] |
| Poor oral bioavailability of the formulation. | Ensure the drug is properly solubilized or suspended. A common vehicle is 7% Tween 80 with 3% ethanol.[9] | |
| Recrudescence of parasites after initial clearance. | Subcurative dosing regimen. | Perform a dose-ranging study to establish the minimum curative dose (MCD).[9] |
| Potential for cross-resistance with other 4-aminoquinolines. | If using parasite strains with known resistance to other antimalarials, be aware of potential cross-resistance with AQ-13, particularly with amodiaquine-resistant strains.[10] |
Frequently Asked Questions (FAQs)
1. What is AQ-13 and what is its mechanism of action?
AQ-13 is an investigational antimalarial drug, structurally similar to chloroquine (a 4-aminoquinoline), but with a shorter side chain.[11] It was designed to be effective against chloroquine-resistant strains of Plasmodium falciparum.[11] Its presumed mechanism of action is the same as chloroquine: it inhibits the detoxification of heme within the parasite's digestive vacuole. This leads to the accumulation of toxic heme, which kills the parasite.[12][13][14]
2. Which animal models are recommended for evaluating the efficacy of AQ-13?
-
P. berghei infected mice: This is a common and accessible model for initial in vivo screening of antimalarial compounds. It is useful for assessing the preliminary activity and toxicity of AQ-13.[2][15]
-
Humanized mouse models: For more clinically relevant efficacy data, particularly against P. falciparum, humanized mouse models are recommended. These are typically immunodeficient mice engrafted with human red blood cells.[3][4][5][6]
3. What are the key limitations of the P. berghei model for AQ-13 studies?
While the P. berghei model is valuable, it has limitations for predicting clinical efficacy against P. falciparum. These include differences in host-parasite interactions, disease pathology, and potentially, the molecular basis of drug resistance.[2][16] Therefore, promising results in the P. berghei model should be confirmed in a P. falciparum model.
4. Are there known cross-resistance issues with AQ-13?
Yes, studies have shown a correlation between resistance to amodiaquine and reduced susceptibility to AQ-13 in some P. falciparum isolates.[10] When selecting parasite strains for your experiments, consider their known resistance profiles to other 4-aminoquinolines.
5. How do the pharmacokinetics of AQ-13 in animal models compare to humans?
The pharmacokinetic profile of AQ-13 can vary significantly between species.[7][17] For example, the bioavailability and metabolism of AQ-13 in rats and monkeys show some differences.[7] It is crucial to perform pharmacokinetic studies in your chosen animal model to establish a dosing regimen that achieves clinically relevant drug exposure.
Quantitative Data
In Vitro Efficacy of AQ-13 against P. falciparum
| Parasite Strain | Chloroquine Sensitivity | AQ-13 IC₅₀ (nM) | Reference |
| 3D7 | Sensitive | 20.9 | [10][18] |
| 7G8 | Resistant | 44.3 | [10][18] |
| Cambodian Isolates (AQ-S) | Amodiaquine-Sensitive | Median: 46.7 | [10] |
| Cambodian Isolates (AQ-R) | Amodiaquine-Resistant | Median: 64.9 | [10] |
| Chloroquine-Resistant Strains | Resistant | 15-20 | [19] |
Pharmacokinetic Parameters of AQ-13 in Preclinical Models
| Species | Dose | Route | Cₘₐₓ | AUC | Bioavailability |
| Rat | 10 mg/kg | IV | - | - | - |
| Rat | 20 mg/kg | Oral | - | - | ~70% |
| Cynomolgus Macaque | 10 mg/kg | IV | - | - | - |
| Cynomolgus Macaque | 20 mg/kg | Oral | Lower | Lower | 23.8% |
| Cynomolgus Macaque | 100 mg/kg | Oral | 15-fold higher than 20 mg/kg | Not proportional | 47.6% |
Data adapted from reference[7]. Note the non-dose-proportional pharmacokinetics in cynomolgus macaques.
Experimental Protocols
Standard 4-Day Suppressive Test in P. berghei Infected Mice
This protocol is adapted from standard methods for in vivo antimalarial screening.[9]
-
Animal and Parasite Strains:
-
Mice: Female Swiss Webster or BALB/c mice (18-22 g).
-
Parasite: Plasmodium berghei ANKA strain (a transgenic line expressing luciferase for bioluminescence imaging is recommended for easier quantification).[20]
-
-
Infection:
-
Inject each mouse intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10⁵ P. berghei-infected red blood cells.
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups (n=5 per group).
-
Prepare AQ-13 in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Administer the desired dose of AQ-13 (e.g., by oral gavage or i.p. injection) once daily for four consecutive days, starting 2-4 hours post-infection.
-
The control group receives the vehicle only. A positive control group treated with a known effective antimalarial like chloroquine is also recommended.
-
-
Monitoring Efficacy:
-
On day 4 post-infection (24 hours after the last dose), collect tail blood smears.
-
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Alternatively, if using a luciferase-expressing parasite line, quantify parasite load using an in vivo imaging system (IVIS).[20]
-
Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
-
Efficacy Testing in a P. falciparum Humanized Mouse Model
This protocol is based on established methods for using humanized mice in antimalarial drug discovery.[3][21]
-
Animal Model:
-
Use highly immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells (huRBCs).
-
-
Infection:
-
Infect the huRBC-engrafted mice with a P. falciparum strain of interest (e.g., a chloroquine-resistant strain).
-
-
Drug Administration:
-
Once a stable parasitemia is established (typically 1-2%), begin treatment.
-
Administer AQ-13 orally or via another desired route for a specified duration.
-
-
Monitoring Efficacy:
-
Monitor parasitemia daily by flow cytometry or microscopy of blood smears.
-
Key endpoints include parasite clearance time, recrudescence, and cure rates.
-
The "day of recrudescence" can be a valuable quantitative measure of drug efficacy.[3]
-
Visualizations
Caption: Mechanism of action of AQ-13 in the parasite's digestive vacuole.
Caption: Workflow for the 4-day suppressive test in P. berghei infected mice.
References
- 1. [PDF] Experimental Study on Plasmodium berghei, Anopheles Stephensi, and BALB/c Mouse System: Implications for Malaria Transmission Blocking Assays | Semantic Scholar [semanticscholar.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the antimalarial drug, AQ-13, in rats and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mmv.org [mmv.org]
- 10. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. pnas.org [pnas.org]
- 14. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 16. scientificarchives.com [scientificarchives.com]
- 17. physiology - Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? - Biology Stack Exchange [biology.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.nyu.edu [med.nyu.edu]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of AQ-13 and Artemether-Lumefantrine for the Treatment of Uncomplicated Malaria
For Immediate Release
This guide provides a detailed comparison of the efficacy of the investigational antimalarial drug AQ-13 and the widely used artemisinin-based combination therapy, artemether-lumefantrine, for the treatment of uncomplicated Plasmodium falciparum malaria. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and mechanisms of action to inform further research and development in antimalarial therapies.
Executive Summary
A randomized, phase 2, non-inferiority clinical trial was conducted to compare the efficacy and safety of AQ-13 with artemether-lumefantrine in adult men with uncomplicated P. falciparum malaria in Mali. The results of the per-protocol analysis suggested that AQ-13 is non-inferior to artemether-lumefantrine, with both treatments demonstrating high cure rates. Notably, parasite clearance was faster with artemether-lumefantrine, while fever clearance was more rapid with AQ-13. AQ-13, a 4-aminoquinoline derivative, exhibits a mechanism of action similar to chloroquine, while artemether-lumefantrine employs a dual action to clear the parasitic infection.
Efficacy Data
The primary endpoint of the comparative clinical trial was the clinical and parasitological cure rate, defined as the clearance of asexual parasites and fever by day 7 and the absence of recrudescent infection by day 42. The key efficacy findings are summarized in the tables below.
Table 1: Clinical and Parasitological Cure Rates
| Treatment Group | Per-Protocol Analysis Cure Rate | Intention-to-Treat Analysis Cure Rate |
| AQ-13 | 100% (28/28) | 84.8% (28/33) |
| Artemether-Lumefantrine | 93.9% (31/33) | 93.9% (31/33) |
| Data sourced from a randomized, phase 2, non-inferiority clinical trial. |
Table 2: Parasite and Fever Clearance
| Efficacy Endpoint | AQ-13 | Artemether-Lumefantrine | p-value |
| Parasite Clearance Time | Slower | Faster | 0.002 |
| Fever Clearance Time | Faster | Slower | 0.01 |
| Comparative data on the speed of clearance. |
Experimental Protocols
The pivotal clinical trial was a randomized, phase 2, non-inferiority study conducted in Mali.
Study Population: The trial enrolled adult men aged 18 years and older with uncomplicated P. falciparum malaria, confirmed by a parasite density of ≥2000 asexual parasites per μL of blood.
Treatment Regimen:
-
AQ-13 Group: Received 638.50 mg of AQ-13 base (two oral capsules) on days 1 and 2, and 319.25 mg (one oral capsule) on day 3.
-
Artemether-Lumefantrine Group: Received a standard 3-day course of 80 mg oral artemether and 480 mg oral lumefantrine twice daily.
Monitoring and Endpoints:
-
Participants were monitored as inpatients for the first week, with blood samples for parasite clearance taken twice daily until two consecutive negative smears were obtained.
-
Adverse events were monitored daily during the inpatient phase and twice weekly during the 5-week outpatient follow-up.
-
The primary outcome was the rate of clinical and parasitological cure at day 42.
Mechanism of Action
The mechanisms of action for AQ-13 and artemether-lumefantrine are distinct, targeting the parasite's survival within red blood cells.
AQ-13: As a 4-aminoquinoline, AQ-13's mechanism is believed to be similar to that of chloroquine. It is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, AQ-13 leads to an accumulation of toxic free heme within the parasite's food vacuole, ultimately causing parasite death. The modification in its side chain allows AQ-13 to be effective against chloroquine-resistant strains of P. falciparum.
Artemether-Lumefantrine: This combination therapy has a dual mechanism of action.
-
Artemether: A fast-acting artemisinin derivative, artemether is activated by heme iron in the parasite's food vacuole. This activation generates a cascade of reactive oxygen species (free radicals) that damage parasite proteins and other essential biomolecules, leading to a rapid reduction in parasite biomass.
-
Lumefantrine: This partner drug has a longer half-life and also acts within the parasite's food vacuole to inhibit the formation of hemozoin from heme. This action clears the remaining parasites and prevents recrudescence of the infection.
Visualizations
Experimental Workflow
Caption: Experimental workflow of the phase 2 clinical trial.
Signaling and Mechanism of Action
Caption: Comparative mechanisms of action.
Cross-resistance profile of AQ-13 with other 4-aminoquinolines
A Comparative Guide to the Cross-Resistance Profile of AQ-13
For decades, 4-aminoquinolines, most notably chloroquine (CQ), were the cornerstone of malaria treatment. However, the emergence and spread of drug-resistant Plasmodium falciparum have severely limited their efficacy. This has spurred the development of new 4-aminoquinoline derivatives, such as AQ-13, designed to overcome these resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of AQ-13 with other 4-aminoquinolines, supported by experimental data, for researchers, scientists, and drug development professionals.
In Vitro Efficacy Against Chloroquine-Resistant Strains
AQ-13 has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This suggests that the structural modifications in AQ-13 may allow it to circumvent the primary mechanisms of chloroquine resistance.
Comparative IC50 Values
The following table summarizes the 50% inhibitory concentrations (IC50) of AQ-13, chloroquine, and amodiaquine against various P. falciparum strains with differing resistance profiles. Lower IC50 values indicate higher potency.
| Drug | Strain | Resistance Profile | IC50 (nM) |
| AQ-13 | NF54 | CQS | 10 - 20 |
| Dd2 | CQR | ~10 | |
| K1 | CQR | 60 | |
| Cambodian Isolates (AQ-S) | Amodiaquine-Susceptible | Median: 46.7 | |
| Cambodian Isolates (AQ-R) | Amodiaquine-Resistant | Median: 64.9 | |
| Chloroquine | NF54 | CQS | 10 - 20 |
| Dd2 | CQR | >300 | |
| K1 | CQR | >300 | |
| Amodiaquine (desethylamodiaquine) | Cambodian Isolates | - | 20 - 190 |
Cross-Resistance with Amodiaquine
While AQ-13 shows promise in overcoming chloroquine resistance, studies have revealed a significant cross-resistance with amodiaquine (AQ). In Cambodian P. falciparum isolates, a strong positive correlation was observed between the IC50 values of AQ-13 and desethylamodiaquine (the active metabolite of amodiaquine), with a Pearson correlation coefficient of 0.8621[1][2][3][4]. This indicates that parasites resistant to amodiaquine are also likely to exhibit reduced susceptibility to AQ-13[1][2][3][4].
This cross-resistance is a critical consideration for the potential deployment of AQ-13 in regions where amodiaquine resistance is prevalent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of AQ-13's cross-resistance profile.
[³H]Hypoxanthine Uptake Inhibition Assay
This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Protocol:
-
Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: A serial dilution of the test compounds (e.g., AQ-13, chloroquine, amodiaquine) is prepared in a 96-well microtiter plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: [³H]hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.
-
Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [³H]hypoxanthine uptake against the drug concentration.
High-Content Imaging Assay
High-content imaging provides a more detailed, image-based analysis of parasite viability and morphology in response to drug treatment.
Protocol:
-
Assay Preparation: Similar to the hypoxanthine assay, parasites and drug dilutions are added to a 384-well optical-bottom plate.
-
Staining: After a 72-hour incubation period, a fluorescent DNA dye (e.g., YOYO™-1) is added to stain the parasite nuclei.
-
Image Acquisition: The plate is imaged using an automated high-content imaging system.
-
Image Analysis: Specialized software is used to automatically identify and count the number of viable parasites in each well based on the fluorescence signal.
-
Data Analysis: The percentage of parasite survival is calculated relative to untreated controls, and IC50 values are determined.
Visualizing Resistance Mechanisms and Experimental Workflow
To better understand the interplay of these compounds and the methods used to assess them, the following diagrams have been generated.
References
A Comparative Analysis of the Safety Profiles of AQ-13 and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the investigational antimalarial drug AQ-13 and the established drug chloroquine (CQ). The analysis is based on data from preclinical and clinical studies, with a focus on adverse events and cardiotoxicity.
**Executive Summary
AQ-13, a 4-aminoquinoline structurally similar to chloroquine, was developed to combat chloroquine-resistant malaria parasites.[1] Clinical studies have demonstrated that while AQ-13 shares a similar overall side-effect profile with chloroquine concerning common, non-severe adverse events, it exhibits a significantly more favorable cardiac safety profile, particularly regarding QTc interval prolongation.[2] Preclinical studies in animal models initially revealed no significant differences in toxicity between the two compounds.[2][3]
**Quantitative Safety Data Comparison
A Phase I double-blind, randomized controlled trial in 126 healthy adult volunteers provides the most direct quantitative comparison of the safety profiles of AQ-13 and chloroquine.[2] No serious hematologic, hepatic, renal, or other organ toxicity was observed for either drug at the doses tested.[2] The most frequently reported adverse events (AEs) were mild and are summarized below.
| Adverse Event Category | AQ-13 (n=63) | Chloroquine (n=63) | p-value | Key Finding |
| Any Drug-Related AE | 27 (43%) | 19 (30%) | - | Similar overall incidence of AEs. |
| Headache | 17 (27%) | 10 (16%) | 0.2 | No significant difference in incidence.[2] |
| Lightheadedness/Dizziness | 11 (17%) | 8 (13%) | 0.6 | No significant difference in incidence.[2] |
| Gastrointestinal Symptoms | 14 (22%) | 13 (21%) | 0.9 | No significant difference in incidence.[2] |
| Mean QTc Prolongation | 10 ms (95% CI, 2 to 17 ms) | 28 ms (95% CI, 18 to 38 ms) | 0.01 | Chloroquine produced significantly greater QTc prolongation than AQ-13. [2] |
Data sourced from a randomized controlled trial in healthy volunteers.[2]
Cardiotoxicity Profile
The primary safety concern distinguishing the two compounds is cardiotoxicity, specifically the risk of prolonging the QT interval, which can lead to life-threatening arrhythmias.[4][5]
Chloroquine (CQ): Chloroquine is well-documented to cause cardiotoxic effects, including QT interval prolongation, T-wave abnormalities, and in some cases, ventricular arrhythmias.[4][6] The mechanism is believed to involve the blockade of cardiac ion channels, including voltage-dependent Na+, Ca2+, and various K+ channels, which disrupts normal cardiac repolarization.[4][7] Chloroquine can also interfere with cellular autophagy, which may contribute to cardiac tissue remodeling and injury.[7]
AQ-13: In direct comparison, AQ-13 demonstrates a superior cardiac safety profile. Clinical trials show that while AQ-13 does cause a minor prolongation of the QTc interval, the effect is significantly less pronounced than that caused by an equivalent dose of chloroquine.[2] In a Phase I trial, no arrhythmias or other adverse cardiac events were reported for either drug.[2]
Caption: Comparative mechanism of cardiotoxicity for AQ-13 and Chloroquine.
Experimental Protocols
The safety profiles were primarily established through a Phase I, double-blind, randomized, dose-ranging controlled trial.
1. Study Design:
-
Objective: To compare the pharmacokinetics and safety of AQ-13 with chloroquine in healthy volunteers, with a specific focus on the QT interval.[2]
-
Design: Phase I, double-blind, randomized controlled trial. Randomization occurred at each dose-escalation step.[8]
-
Participants: 126 healthy adults aged 21-45 years. Exclusion criteria included pregnancy, abnormal liver or kidney function, anemia, and abnormal baseline ECG.[2][9]
2. Intervention:
-
Volunteers received single oral doses of either AQ-13 or chloroquine base in escalating amounts (e.g., 10 mg, 100 mg, 300 mg, 600 mg).[2]
-
The drugs were administered on an empty stomach after a 10-hour fast.[8]
3. Safety and Toxicity Assessment:
-
General Safety Monitoring: Clinical and laboratory adverse events were monitored for four weeks post-administration. This included assessments of hematologic, hepatic, and renal function.[2]
-
Cardiac Monitoring: To specifically assess cardiotoxicity, continuous heart rhythm monitoring was performed using a Holter monitor for several days after drug administration. Standard 12-lead electrocardiograms (ECGs) were taken at baseline and at specified intervals post-dose to measure changes in the QTc interval.[2][9]
4. In Vitro and In Vivo Preclinical Assessments:
-
Prior to human trials, preclinical toxicology and pharmacokinetic studies were performed in animal models to provide an initial comparison of AQ-13 and chloroquine.[2][3]
-
Standard in vitro assays, such as those using isolated cardiomyocytes, and in vivo rodent models are typically employed to assess mechanisms of cardiotoxicity, including effects on mitochondrial function and cell viability.[3][10][11]
Caption: Experimental workflow for the comparative clinical safety assessment.
Conclusion
The available data from clinical trials indicates that AQ-13 has a safety profile comparable to chloroquine for common adverse events like headache and gastrointestinal symptoms.[2] However, AQ-13 demonstrates a significant safety advantage regarding cardiotoxicity, with substantially less impact on QTc interval prolongation.[2] This suggests that AQ-13 may represent a safer alternative to chloroquine, particularly for patient populations at higher risk for cardiac events. Further studies in larger, non-immune patient populations are warranted to confirm these findings.[1]
References
- 1. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Dose-Ranging Controlled Trial of AQ-13, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Cardiotoxic Effect of Chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac effects and toxicity of chloroquine: a short update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine, QTc prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter - Effect of Chloroquine and Hydroxychloroquine on the QT Interval in Patients with COVID-19: A Systematic Review | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicological evaluation by in vitro and in vivo assays of an aqueous extract prepared from Echinodorus macrophyllus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AQ-13 vs. Piperaquine Against Resistant Malaria Strains
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of two key 4-aminoquinoline antimalarials against resistant Plasmodium falciparum.
This guide provides a detailed comparison of AQ-13 and piperaquine, two 4-aminoquinoline compounds, against drug-resistant strains of Plasmodium falciparum. While both drugs share a common heritage with chloroquine, they exhibit distinct activity profiles against parasites that have developed resistance to older therapies. This document synthesizes available experimental data to offer a clear perspective on their relative performance, mechanisms of action, and the methodologies used to evaluate their efficacy.
Executive Summary
AQ-13, a chloroquine analog with a shorter side chain, has been specifically designed to overcome chloroquine resistance and demonstrates potent activity against chloroquine-resistant P. falciparum strains.[1][2] Piperaquine, a bisquinoline, has a longer history of use and is a crucial partner drug in artemisinin-based combination therapies (ACTs). However, resistance to piperaquine is emerging, particularly in Southeast Asia. This guide presents in vitro data, primarily 50% inhibitory concentrations (IC50), to compare the efficacy of these two compounds. While direct head-to-head studies across a wide range of resistant strains are limited, a synthesis of available data provides valuable insights into their potential roles in the current landscape of antimalarial drug resistance.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of AQ-13 and piperaquine against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to variations in parasite isolates and experimental conditions.
Table 1: In Vitro Activity of AQ-13 against P. falciparum Strains
| Strain | Resistance Phenotype | AQ-13 IC50 (nM) | Reference |
| NF54 | CQS | 10 - 20 | [1] |
| Dd2 | CQR | ~10 | [1] |
| K1 | CQR | 60 | [1] |
| Cambodian Isolates (Median) | Amodiaquine-Susceptible | 46.7 | [3] |
| Cambodian Isolates (Median) | Amodiaquine-Resistant | 64.9 | [3] |
| 3D7 | Amodiaquine-Susceptible | 20.9 | [3] |
| 7G8 | Amodiaquine-Resistant | 44.3 | [3] |
Table 2: In Vitro Activity of Piperaquine against P. falciparum Strains
| Strain/Isolates | Resistance Phenotype | Piperaquine IC50 (nM) | Reference |
| Cameroonian Isolates (Geometric Mean) | CQS & CQR | 38.9 (Range: 7.76 - 78.3) | [4] |
| French Imported Malaria Isolates (Mean) | Mixed | 81.3 (Range: 9.8 - 217.3) | [5] |
| Kenyan Isolates (Median) | Mixed | 32 (IQR: 17 - 46) | [6] |
A key study directly investigating cross-resistance between AQ-13, amodiaquine, and piperaquine in 38 Cambodian P. falciparum isolates found a strong correlation between AQ-13 and amodiaquine resistance.[3][7] While the specific quantitative data for piperaquine from this study is not fully detailed in the available literature, the investigation highlights the potential for shared resistance mechanisms among these 4-aminoquinolines.[3] Another study on 103 clinical isolates from Cameroon showed that piperaquine was highly active against both chloroquine-sensitive and chloroquine-resistant isolates, with a low correlation of response between the two drugs, suggesting a lower risk of cross-resistance in that region.[4][8]
Mechanisms of Action and Resistance
Both AQ-13 and piperaquine are believed to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole, a mechanism similar to that of chloroquine.
Diagram: Mechanism of Action of 4-Aminoquinolines
Caption: Mechanism of action for AQ-13 and piperaquine in the parasite's digestive vacuole.
Resistance to 4-aminoquinolines is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations are thought to reduce drug accumulation in the digestive vacuole. While AQ-13 was designed to evade this resistance mechanism, evidence of cross-resistance with other 4-aminoquinolines in certain regions suggests that PfCRT mutations may still play a role.[3] For piperaquine, resistance has been linked to amplifications in the plasmepsin 2 and 3 genes, in addition to mutations in PfCRT.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the susceptibility of P. falciparum to antimalarial drugs.
[³H]-Hypoxanthine Uptake Inhibition Assay
This is the gold standard for assessing P. falciparum growth and inhibition by antimalarial compounds. The assay measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA as an indicator of parasite replication.
Protocol:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Dilution: Test compounds (AQ-13, piperaquine) are serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: Infected erythrocytes are added to the drug-containing wells and incubated for 24-48 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Diagram: [³H]-Hypoxanthine Uptake Assay Workflow
Caption: Workflow for the [³H]-hypoxanthine uptake inhibition assay.
High-Content Imaging Assay
High-content imaging assays offer a more detailed, microscopic view of the parasite's response to a drug. These assays can quantify parasite growth and assess morphological changes.
Protocol:
-
Plate Preparation: 384-well optical plates are used.
-
Drug and Parasite Addition: Test compounds and infected erythrocytes are added to the wells as described for the hypoxanthine assay.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Staining: Parasite and erythrocyte nuclei are stained with fluorescent dyes (e.g., Hoechst for DNA and a viability stain).
-
Imaging: Plates are imaged using an automated high-content imaging system.
-
Image Analysis: Sophisticated image analysis software is used to count the number of viable parasites in each well and assess any morphological changes.
-
Data Analysis: IC50 values are determined from the dose-response curves of parasite numbers.
Conclusion
Both AQ-13 and piperaquine are important tools in the fight against malaria, particularly in the context of widespread resistance to older drugs. AQ-13 shows significant promise due to its potent activity against chloroquine-resistant strains. However, the potential for cross-resistance with other 4-aminoquinolines, as suggested by studies in Southeast Asia, warrants careful consideration and continued surveillance. Piperaquine remains a cornerstone of ACTs, but emerging resistance necessitates the development of new partner drugs and strategies to preserve its efficacy.
For researchers and drug development professionals, the choice between these compounds, or their advancement in development pipelines, will depend on the specific resistance profiles of the target regions and the need for novel mechanisms of action to combat the evolving parasite population. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel antimalarial candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Non-Inferiority of AQ-13 in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of AQ-13, an investigational antimalarial compound, with other established therapies. The data presented is based on published clinical trial results to inform research and drug development in the field of malariology.
Executive Summary
AQ-13, a 4-aminoquinoline derivative similar to chloroquine, has demonstrated non-inferiority to the standard artemisinin-based combination therapy (ACT), artemether-lumefantrine, for the treatment of uncomplicated Plasmodium falciparum malaria in a phase 2 clinical trial. Early-phase studies have also established a safety and pharmacokinetic profile comparable to that of chloroquine. This guide summarizes the key efficacy and safety data from these trials, details the experimental protocols, and provides visual representations of the proposed mechanisms of action. While direct comparative trials with other ACTs like artesunate-amodiaquine are not yet available, this document offers a comprehensive overview based on existing clinical evidence.
Comparative Efficacy of AQ-13
A randomized, phase 2, non-inferiority clinical trial was conducted in Mali to compare the efficacy and safety of AQ-13 with artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria.
Table 1: Efficacy Outcomes of AQ-13 vs. Artemether-Lumefantrine
| Outcome | AQ-13 (n=33) | Artemether-Lumefantrine (n=33) | Statistical Analysis |
| Per-Protocol Analysis | |||
| Cure Rate (Day 42, PCR-corrected) | 100% (28/28) | 93.9% (31/33) | Difference: -6.1% (95% CI: -14.7 to 2.4). Non-inferiority established. |
| Intention-to-Treat Analysis | |||
| Cure Rate (Day 42, PCR-corrected) | 84.8% (28/33) | 93.9% (31/33) | Difference: 9.1% (95% CI: -5.6 to 23.8). Non-inferiority margin of 15% exceeded. |
| Parasite Clearance | |||
| Asexual Parasite Clearance by Day 7 | 100% | 100% | - |
Comparative Safety and Tolerability
AQ-13 vs. Artemether-Lumefantrine:
In the phase 2 trial, both AQ-13 and artemether-lumefantrine were well-tolerated. No serious adverse events (Grade 2-4) were reported in either group. A total of 453 less-severe adverse events (≤ Grade 1) were recorded, with 239 in the AQ-13 group and 214 in the artemether-lumefantrine group.
AQ-13 vs. Chloroquine:
A phase 1, double-blind, randomized, dose-ranging controlled trial in healthy volunteers compared the safety and pharmacokinetics of AQ-13 with chloroquine.
Table 2: Safety and Pharmacokinetic Profile of AQ-13 vs. Chloroquine
| Parameter | AQ-13 | Chloroquine | p-value |
| Common Adverse Events | |||
| Headache | 17/63 | 10/63 | 0.2 |
| Lightheadedness/Dizziness | 11/63 | 8/63 | 0.6 |
| Gastrointestinal Symptoms | 14/63 | 13/63 | 0.9 |
| Pharmacokinetics | |||
| Median Oral Clearance | 14.0–14.7 L/h | 9.5–11.3 L/h | ≤ 0.03 |
| Cardiac Safety | |||
| Mean QTc Prolongation | 10 ms (95% CI: 2 to 17 ms) | 28 ms (95% CI: 18 to 38 ms) | 0.01 |
These findings indicate that AQ-13 has a safety profile similar to chloroquine, with the notable advantage of a significantly lower impact on the QTc interval[1][2].
Experimental Protocols
AQ-13 vs. Artemether-Lumefantrine Non-Inferiority Trial (NCT01614964)
-
Study Design: A randomized, phase 2, non-inferiority trial conducted in Mali.
-
Participants: Men aged 18 years or older with uncomplicated P. falciparum malaria (parasite density ≥2000 asexual parasites per μL of blood).
-
Interventions:
-
AQ-13 Group: 638.50 mg of AQ-13 base (two oral capsules) on days 1 and 2, and 319.25 mg base (one oral capsule) on day 3.
-
Artemether-Lumefantrine Group: 80 mg of oral artemether and 480 mg of oral lumefantrine twice daily for 3 days.
-
-
Primary Outcome: The composite primary outcome was the clearance of asexual parasites and fever by day 7, and the absence of recrudescent infection by parasites with the same molecular markers from days 8 to 42 (defined as cure).
-
Non-Inferiority Margin: The non-inferiority of AQ-13 was to be established if the upper limit of the 95% CI of the difference in cure rates (Artemether-Lumefantrine minus AQ-13) was less than 15%.
AQ-13 vs. Chloroquine Phase 1 Trial
-
Study Design: A phase 1, double-blind, randomized, dose-ranging controlled trial in healthy volunteers.
-
Participants: 126 healthy adults aged 21–45 years.
-
Interventions: Participants received equivalent oral doses of either AQ-13 or chloroquine base at 10, 100, 300, 600, and 1,500 mg.
-
Outcome Measures: Clinical and laboratory adverse events, pharmacokinetic parameters, and QT interval prolongation.
Mechanisms of Action
AQ-13 and Chloroquine: Inhibition of Hemozoin Formation
AQ-13 is a 4-aminoquinoline, and its mechanism of action is believed to be similar to that of chloroquine. This involves the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.
Caption: Mechanism of AQ-13/Chloroquine action in the parasite's digestive vacuole.
Artemether-Lumefantrine: Dual Mechanism of Action
Artemether-lumefantrine is a combination therapy with two distinct mechanisms of action that work in concert to clear the malaria parasite.
Caption: Dual mechanism of action of Artemether-Lumefantrine against the malaria parasite.
Experimental Workflow of a Non-Inferiority Trial
The following diagram illustrates the typical workflow of a randomized, controlled, non-inferiority clinical trial for an antimalarial drug.
Caption: Generalized workflow of a non-inferiority clinical trial for antimalarial drugs.
Conclusion and Future Directions
The available clinical data suggests that AQ-13 is a promising antimalarial candidate with efficacy non-inferior to artemether-lumefantrine in the per-protocol analysis of a phase 2 trial and a favorable safety profile compared to chloroquine. However, the intention-to-treat analysis did not meet the pre-defined non-inferiority margin, highlighting the need for larger, more definitive studies. Further clinical trials are warranted to confirm these findings in a larger and more diverse patient population, including children and pregnant women. Direct comparative studies of AQ-13 against other widely used ACTs, such as artesunate-amodiaquine, would be invaluable in positioning AQ-13 within the current landscape of antimalarial therapies. The development of novel, effective, and safe antimalarials remains a critical global health priority.
References
A Comparative Analysis of the Genetic Toxicology of AQ-13 and Chloroquine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the genetic toxicology profiles of the antimalarial drug AQ-13 and its structural analog, chloroquine. The following sections detail the experimental data, methodologies, and known mechanistic pathways associated with the genotoxicity of these two compounds.
Data Presentation: Quantitative Comparison of Genotoxicity
The following tables summarize the key quantitative findings from the comparative genetic toxicology studies of AQ-13 and chloroquine.
| Table 1: Bacterial Reverse Mutation Assay (Ames Test) | |||
| Compound | Bacterial Strain | Metabolic Activation (S9) | Result |
| Chloroquine | S. typhimurium TA98 | Without | Small but statistically significant increase in revertant colonies[1] |
| AQ-13 | S. typhimurium TA1537 | With and Without | Small but statistically significant increase in revertant colonies[1] |
| Table 2: Mammalian Cell Mutagenesis Assay (Mouse Lymphoma Assay) | |||
| Compound | Cell Line | Metabolic Activation (S9) | Result |
| Chloroquine | L5178Y mouse lymphoma cells | With and Without | No increase in mutant colonies[1] |
| AQ-13 | L5178Y mouse lymphoma cells | With and Without | No increase in mutant colonies[1] |
| Table 3: In Vivo Micronucleus Assay | |||
| Compound | Species | Cell Type | Result |
| Chloroquine | Rat | Bone marrow polychromatic erythrocytes (PCEs) | No increase in the frequency of micronucleated PCEs[1] |
| AQ-13 | Rat | Bone marrow polychromatic erythrocytes (PCEs) | No increase in the frequency of micronucleated PCEs[1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was conducted to evaluate the potential of AQ-13 and chloroquine to induce gene mutations in bacteria. The tester strains of Salmonella typhimurium (TA98 and TA1537) and Escherichia coli were used.[1] The compounds were tested with and without the presence of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[1] The assay measures the frequency of reverse mutations, which is indicated by the number of revertant colonies growing on a minimal medium.
Mammalian Cell Mutagenesis Assay (Mouse Lymphoma Assay)
This assay was performed to assess the mutagenic potential of the compounds in mammalian cells. L5178Y mouse lymphoma cells were treated with various concentrations of AQ-13 and chloroquine, both with and without metabolic activation.[1] The assay quantifies the frequency of forward mutations at the thymidine kinase (TK) locus.
In Vivo Micronucleus Assay
To evaluate chromosomal damage in a living organism, an in vivo micronucleus assay was conducted in rats.[1] The animals were administered AQ-13 or chloroquine, and bone marrow cells were collected and analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs). An increase in the frequency of micronucleated PCEs indicates that the compound may be a clastogen (an agent that causes breaks in chromosomes).
Signaling Pathways and Mechanisms of Genotoxicity
While the direct comparative study indicated a low genotoxic risk for both compounds, other research has delved into the potential mechanisms by which chloroquine could induce DNA damage. The specific signaling pathways for AQ-13's genotoxicity are not well-documented in the available literature.
Chloroquine-Induced Oxidative Stress and DNA Damage
Chloroquine has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative DNA damage. This can result in DNA double-strand breaks (DSBs).
Caption: Chloroquine-induced oxidative stress pathway leading to DNA damage.
DNA Double-Strand Break Repair: Non-Homologous End Joining (NHEJ)
When DNA double-strand breaks occur, cells activate repair pathways to maintain genomic integrity. One of the primary pathways for repairing such damage is the Non-Homologous End Joining (NHEJ) pathway.
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair.
Experimental Workflow for Genotoxicity Testing
The standard workflow for assessing the genotoxicity of a compound involves a tiered approach, starting with in vitro assays and potentially moving to in vivo studies if initial results warrant further investigation.
Caption: Standard workflow for genetic toxicology testing.
References
Evaluating the Therapeutic Index of AQ-13 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the investigational antimalarial drug AQ-13 and the conventional antimalarial chloroquine (CQ), with a focus on their therapeutic indices in preclinical models. AQ-13, a 4-aminoquinoline analog, has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Understanding its therapeutic index—the ratio between its therapeutic and toxic doses—is crucial for its development as a safe and effective treatment.
Comparative Efficacy and Toxicity
The therapeutic index provides a measure of a drug's safety margin. A higher therapeutic index indicates a wider window between the dose required for a therapeutic effect and the dose at which toxicity occurs. Preclinical studies are essential for establishing this index before a drug candidate can proceed to human trials.
In Vivo Efficacy in Rodent Malaria Models
The efficacy of antimalarial drugs is often evaluated in rodent models infected with Plasmodium berghei. The 50% effective dose (ED50), the dose that produces a therapeutic response in 50% of the population, is a key parameter in these studies.
Acute Oral Toxicity in Rodents
Acute toxicity studies in rodents are conducted to determine the 50% lethal dose (LD50), the dose that is lethal to 50% of the test population. This is a critical component in assessing the safety profile of a new drug.
Information from preclinical studies suggests that AQ-13 is as safe as chloroquine in mice and monkeys.[2] The oral LD50 of chloroquine in rats is reported to be 330 mg/kg.[4] Specific LD50 or Maximum Tolerated Dose (MTD) values for AQ-13 from preclinical rodent studies are not publicly available.
Table 1: Comparative Preclinical Data of AQ-13 and Chloroquine
| Parameter | AQ-13 | Chloroquine (CQ) | Animal Model |
| Efficacy | |||
| In Vivo ED50 | Data not publicly available | 1.5 mg/kg[3] | P. berghei-infected mice |
| Toxicity | |||
| Acute Oral LD50 | Data not publicly available | 330 mg/kg[4] | Rats |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the general protocols used for determining the efficacy and toxicity of antimalarial compounds in preclinical models.
In Vivo Efficacy Study (4-Day Suppressive Test)
This standard test is used to evaluate the activity of a compound against early malaria infection.
Workflow for In Vivo Efficacy Study
Caption: Workflow for the 4-day suppressive test in mice.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei.
-
Drug Administration: The test compound (e.g., AQ-13 or chloroquine) is administered orally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average parasitemia in the control group is taken as 100%. The percentage of suppression of parasitemia for each experimental group is calculated. The ED50 is then determined from the dose-response curve.
Acute Oral Toxicity Study (LD50 Determination)
This study is designed to assess the short-term toxicity of a single high dose of a substance.
Workflow for Acute Oral Toxicity Study
Caption: Workflow for an acute oral toxicity study in rats.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dose Administration: The test substance is administered orally by gavage to different groups of animals at increasing dose levels. A control group receives the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.
-
LD50 Calculation: The number of mortalities in each group is recorded, and the LD50 is calculated using statistical methods, such as the probit analysis.
Mechanism of Action: A Shared Pathway
AQ-13 is a structural analog of chloroquine, and it is believed to share a similar mechanism of action. Both drugs are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite in the red blood cell.
Signaling Pathway of 4-Aminoquinolines
References
Safety Operating Guide
Proper Disposal of Investigational Antimalarial Agent 13: A Comprehensive Guide for Laboratory Professionals
The responsible disposal of investigational chemical compounds is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling novel compounds like "Antimalarial Agent 13," adherence to established protocols is paramount to protect personnel and the surrounding ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this and other similar investigational antimalarial agents.
All disposal procedures for investigational drugs must be conducted in accordance with federal, state, and local regulations, and in coordination with your institution's Environmental Health and Safety (EHS) department.[1][2] Investigational compounds are to be treated as hazardous waste until proven otherwise.[3]
Immediate Safety and Handling
Prior to disposal, all personnel handling "this compound" must be trained in chemical waste management.[2] This training should be renewed annually.[2] Always consult the Safety Data Sheet (SDS) for the specific compound, if available. If an SDS is not available for an investigational agent, treat it with the highest level of precaution.
Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] "this compound" waste should be stored separately from incompatible materials. For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[4]
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][2][4][5] These areas must be inspected weekly for any signs of leakage from the waste containers.[2][4]
Container Requirements
The choice of waste container is critical for safe storage and disposal. Containers must be:
-
Chemically Compatible: The container material should not react with "this compound."[4][5] Plastic containers are often preferred.[1]
-
Securely Sealed: Containers must have a secure, leak-proof closure to prevent spills.[4][5]
-
Properly Labeled: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag provided by your institution's EHS department.[2] The label must include the full chemical name of the active ingredient(s), concentration, the name of the Principal Investigator (PI), and the laboratory location.[2]
Disposal Procedure
The primary method for the disposal of investigational drugs like "this compound" is through your institution's hazardous waste management program, which typically involves incineration by a licensed vendor.[6][7]
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Determine if "this compound" waste is hazardous based on the EPA's four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][5] This determination must be made when the waste is first added to the container.[1]
-
Segregate and Contain: Collect all waste materials containing "this compound," including unused compound, contaminated labware (e.g., vials, syringes), and personal protective equipment (PPE), in a compatible and properly labeled hazardous waste container.[2][6] Do not mix with other waste streams unless explicitly permitted by EHS.
-
Store in a Satellite Accumulation Area (SAA): Place the sealed and labeled container in your laboratory's designated SAA.[1][2]
-
Request Pickup: Once the container is full, or after a designated accumulation time (often not to exceed one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[1][2][4]
-
Documentation: Maintain a detailed record of the disposal, including the date, quantity, and chemical composition of the waste.[5][6] Your EHS department will provide a manifest for tracking the waste to its final disposal site.[7]
Prohibited Disposal Methods:
-
Do Not Pour Down the Drain: Unless explicitly determined to be non-hazardous and water-soluble in small quantities by EHS, "this compound" should not be disposed of in the sanitary sewer.[3][4][8]
-
Do Not Dispose of in Regular Trash: As a hazardous material, "this compound" and its contaminated materials must not be placed in the regular trash.[5][8]
-
Do Not Evaporate in a Fume Hood: This is not a permissible method of disposal.[3]
Quantitative Data for Waste Characterization
The following table provides a hypothetical example of the kind of quantitative data that would be used to characterize "this compound" for disposal purposes.
| Parameter | Value | Significance for Disposal |
| pH (1% aqueous solution) | 6.8 | A pH between 2 and 12.5 generally indicates that the substance is not corrosive.[1] However, some regulations consider a pH between 5.5 and 10.5 as suitable for drain disposal in small quantities if other criteria are met.[8] |
| Flash Point | > 200°F (> 93°C) | A flash point above 140°F indicates that the substance is not considered ignitable.[1] |
| LD50 (Oral, Rat) | 300 mg/kg | This value indicates the acute toxicity of the substance. A lower LD50 signifies higher toxicity and necessitates handling as a toxic hazardous waste. |
| Reactivity | Stable under normal conditions | The substance does not react violently with water or other common laboratory chemicals.[1] |
| Solubility in Water | 50 mg/L | Low water solubility can be a factor in determining if a substance is suitable for drain disposal.[4] |
Experimental Protocols
Hazardous Waste Determination for "this compound"
This protocol outlines the steps to determine if "this compound" exhibits hazardous characteristics as defined by the EPA.
Objective: To classify "this compound" waste for proper disposal.
Materials:
-
"this compound" sample
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
pH meter or pH indicator strips
-
Pensky-Martens closed-cup flash point tester
-
Calorimeter (for reactivity testing)
-
Analytical balance
-
Glassware (beakers, graduated cylinders)
-
Deionized water
Procedure:
-
Corrosivity Test: a. Prepare a 1% aqueous solution of "this compound." b. Measure the pH of the solution using a calibrated pH meter or pH strips. c. Record the pH. A pH ≤ 2 or ≥ 12.5 indicates corrosivity.[1]
-
Ignitability Test: a. Determine the flash point of liquid "this compound" using a Pensky-Martens closed-cup tester according to the manufacturer's instructions. b. Record the temperature at which the vapor ignites. A flash point < 140°F indicates ignitability.[1]
-
Reactivity Test: a. In a controlled environment (e.g., fume hood), cautiously add a small, measured amount of "this compound" to water in a calorimeter. b. Observe for any violent reaction, such as a rapid temperature increase, gas evolution, or explosion. c. Record all observations. Any unstable or explosive reaction indicates reactivity.[1]
-
Toxicity Evaluation: a. Consult available toxicological data for "this compound," such as the LD50 value. b. If data is unavailable, the compound must be treated as toxic. c. Compare the LD50 to regulatory thresholds for toxic hazardous waste.
Data Analysis and Reporting:
-
Compile all results.
-
Based on the findings, classify "this compound" as corrosive, ignitable, reactive, and/or toxic, as applicable.
-
Complete the hazardous waste label with this information and affix it to the waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of "this compound."
Caption: Workflow for the proper disposal of "this compound".
By adhering to these procedures, researchers can ensure the safe and compliant disposal of investigational antimalarial agents, thereby fostering a secure and responsible laboratory environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
